Cefditoren
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIPKYQIOVAHOP-YLGJWRNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328012 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104145-95-1, 117467-28-4 | |
| Record name | Cefditoren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104145-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefditoren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFDITOREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127-129 °C, 127 - 129 °C | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cefditoren: A Comprehensive Analysis of its Antibacterial Spectrum Against Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of cefditoren, a third-generation oral cephalosporin, with a specific focus on its activity against key respiratory pathogens. This compound demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria responsible for community-acquired respiratory tract infections, including strains resistant to other classes of antibiotics.
Executive Summary
This compound exhibits robust bactericidal activity against common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Its efficacy extends to penicillin-resistant S. pneumoniae and β-lactamase-producing strains of H. influenzae and M. catarrhalis. This document summarizes the quantitative data on its antibacterial activity, details the experimental protocols used for these assessments, and provides a visual representation of a standard antimicrobial susceptibility testing workflow.
In Vitro Antibacterial Activity
The in vitro potency of this compound has been extensively evaluated against a variety of respiratory pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Specifically, the MIC50 and MIC90 values—concentrations required to inhibit 50% and 90% of isolates, respectively—are presented.
Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
| Penicillin Susceptibility | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference |
| Susceptible | ≤0.016 - ≤0.06 | 0.03 - 0.06 | [1][2][3][4][5][6] |
| Intermediate | 0.125 - 0.25 | 0.5 | [1][2][3][5][6][7][8][9] |
| Resistant | 0.5 | 1.0 - 2.0 | [1][2][3][5][6][8][9] |
Table 2: In Vitro Activity of this compound against Haemophilus influenzae
| β-lactamase Production | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference |
| Negative | ≤0.008 - ≤0.016 | ≤0.016 - 0.03 | [1][2][3][6][10] |
| Positive | ≤0.008 - ≤0.016 | 0.015 - 0.03 | [10][11][12] |
| BLNAR* | 0.03 | 0.06 | [10][13][14] |
*β-lactamase-negative, ampicillin-resistant
Table 3: In Vitro Activity of this compound against Moraxella catarrhalis
| β-lactamase Production | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference |
| Negative | ≤0.008 | 0.016 - 0.064 | [10][13] |
| Positive | 0.12 | 0.06 - 0.5 | [10][11][13][14][15][16][17] |
This compound consistently demonstrates low MIC values against these primary respiratory pathogens, indicating its high potency.[1][2][3][4][5][6][10][11][12][13][14][15][16][17] Notably, its activity against H. influenzae is largely unaffected by β-lactamase production.[10][11] While this compound is highly active against methicillin-susceptible Staphylococcus aureus, it does not show activity against atypical pathogens like Chlamydia pneumoniae, Mycoplasma pneumoniae, or Legionella sp.[18]
Bactericidal Activity
Time-kill studies have been conducted to assess the bactericidal activity of this compound. Against S. pneumoniae, this compound at twice its MIC resulted in 99% killing of all strains after 12 hours and 99.9% killing after 24 hours.[1][2][3] For H. influenzae, this compound at 8 times its MIC was bactericidal against the majority of strains tested.[1][2][3] These studies confirm that this compound not only inhibits the growth of but also actively kills key respiratory pathogens.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methodologies, as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Method (CLSI/NCCLS M7-A5)
This is the most frequently cited method for determining the MIC of this compound against the respiratory pathogens discussed.
-
Bacterial Isolate Preparation: Clinical isolates of S. pneumoniae, H. influenzae, and M. catarrhalis are cultured on appropriate agar media (e.g., chocolate agar for H. influenzae) and incubated under suitable atmospheric conditions (e.g., 5% CO2 for S. pneumoniae).
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Antimicrobial Agent Dilution: this compound and comparator antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for fastidious organisms like S. pneumoniae and H. influenzae) in microtiter plates.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents. The plates are then incubated at 35-37°C for 16-20 hours (H. influenzae, M. catarrhalis) or 20-24 hours (S. pneumoniae).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Studies
These studies assess the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Bacterial Culture Preparation: A logarithmic-phase culture of the test organism is prepared in a suitable broth medium.
-
Antimicrobial Exposure: this compound is added to the bacterial culture at a specified multiple of its predetermined MIC (e.g., 2x MIC, 8x MIC). A growth control without the antibiotic is also included.
-
Sampling and Viable Cell Counting: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from the cultures, serially diluted, and plated onto appropriate agar media.
-
Data Analysis: After incubation, the number of viable colonies (CFU/mL) is determined for each time point. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Visualizations
Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of this compound against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro activity of this compound: antimicrobial efficacy against major respiratory pathogens from Asian countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. In vitro activity of this compound versus other antibiotics against S. pneumoniae clinical strains isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound against a special collection of clinical isolates of Streptococcus pneumoniae from Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Antimicrobial activity of this compound tested against contemporary (2004-2006) isolates of Haemophilus influenzae and Moraxella catarrhalis responsible for community-acquired respiratory tract infections in the United States [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of this compound against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of this compound and other antimicrobial agents against 288 Streptococcus pneumoniae and 220 Haemophilus influenzae clinical strains isolated in Zaragoza, Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of this compound and other comparators against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis causing community-acquired respiratory tract infections in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revisiting this compound for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity and in vitro susceptibility test development for this compound against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound, a new aminothiazolyl cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefditoren: A Technical Guide to its Binding Affinity for Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Cefditoren, a third-generation oral cephalosporin, for its primary molecular targets: the penicillin-binding proteins (PBPs). Understanding the kinetics and affinity of this interaction is crucial for elucidating its mechanism of action, predicting its antibacterial spectrum, and informing the development of novel β-lactam antibiotics.
Introduction: The Role of PBPs in Bacterial Cell Wall Synthesis
Penicillin-binding proteins are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.[1] By catalyzing transpeptidation reactions that cross-link peptidoglycan chains, PBPs ensure the stability of the cell wall. Inhibition of these enzymes by β-lactam antibiotics, such as this compound, disrupts this process, leading to a compromised cell wall, cessation of bacterial growth, and ultimately, cell lysis.[1][2] The efficacy of a β-lactam antibiotic is therefore directly related to its affinity for specific PBPs within a target pathogen.
This compound's Mechanism of Action
This compound exerts its bactericidal effects by covalently binding to the active site of PBPs, thereby inactivating them.[2] This acylation of the serine residue in the PBP active site forms a stable complex that prevents the enzyme from carrying out its normal function in cell wall biosynthesis. The affinity of this compound varies for different PBPs and across different bacterial species, which dictates its spectrum of activity.[1]
Figure 1. Mechanism of this compound Action.
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of this compound for various PBPs has been quantified using metrics such as the 50% inhibitory concentration (IC50) and the dissociation constant (Kd). Lower values for these metrics indicate a higher binding affinity.
This compound Binding Affinity Data
The following table summarizes the available quantitative data for this compound's binding affinity for PBPs in key respiratory pathogens.
| Bacterial Species | PBP Target | Affinity Metric | Value (µM) |
| Streptococcus pneumoniae | PBP1A | Kd | 0.005 ± 0.004 |
| Streptococcus pneumoniae | PBP2X | Kd | 9.70 ± 8.24 |
| Haemophilus influenzae | PBP3A/B | IC50 | 0.060 ± 0.002 |
| [2] |
Notably, this compound demonstrates a particularly high affinity for PBP1A in S. pneumoniae and PBP3A/B in H. influenzae, which are crucial for their susceptibility to the antibiotic.[2]
Comparative PBP Affinity of Other Cephalosporins
| Bacterial Species | PBP Target | Antibiotic | IC50 (µg/mL) |
| S. aureus (MRSA) | PBP2a | Ceftaroline | <1 |
| S. aureus (MSSA) | PBP1 | Ceftaroline | <1 |
| S. aureus (MSSA) | PBP2 | Ceftaroline | <1 |
| S. aureus (MSSA) | PBP3 | Ceftaroline | <1 |
| E. coli | PBP3 | Ceftobiprole | ≤0.6 |
| E. coli | PBP2 | Ceftobiprole | ≤0.6 |
Ceftaroline, for instance, shows high affinity for PBP2a in MRSA, a target for which most β-lactams have low affinity.[1] Ceftobiprole demonstrates good affinity for essential PBPs in E. coli.[3]
Experimental Protocols for Determining PBP Binding Affinity
Several methodologies are employed to determine the binding affinity of antibiotics for PBPs. These techniques are often based on the principle of competition, where the antibiotic of interest competes with a labeled probe for binding to the PBP.
Microscale Thermophoresis (MST)
Microscale thermophoresis is a powerful technique for quantifying biomolecular interactions in solution.
Protocol Outline:
-
Protein Purification: Recombinant PBP1A and PBP2X proteins from Streptococcus pneumoniae are purified.[2]
-
Fluorescent Labeling: One of the binding partners (typically the protein) is fluorescently labeled.
-
Titration: A serial dilution of the unlabeled binding partner (this compound) is prepared.
-
Incubation: The fluorescently labeled protein is mixed with the different concentrations of this compound and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescent molecules along this gradient is measured.
-
Data Analysis: Changes in the thermophoretic movement upon binding are used to calculate the dissociation constant (Kd).[2]
Biotinylated Ampicillin (BIO-AMP) Competition Assay
This method utilizes a biotin-labeled β-lactam to quantify the binding of an unlabeled competitor.
Protocol Outline:
-
Membrane Preparation: Bacterial cytoplasmic membranes containing the PBPs are isolated.
-
Competitive Incubation: The membrane preparations are incubated with varying concentrations of this compound.
-
Probe Labeling: A fixed concentration of biotinylated ampicillin (BIO-AMP) is added to the mixture. The BIO-AMP will bind to any PBPs not already occupied by this compound.
-
SDS-PAGE and Western Blot: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Detection: The biotin-labeled PBPs are detected using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.
-
Quantification: The intensity of the chemiluminescent signal is measured. A decrease in signal intensity with increasing concentrations of this compound indicates competitive binding. The IC50 value is determined by plotting the signal intensity against the this compound concentration.[2]
Figure 2. Generalized Workflow for PBP Competition Assays.
Conclusion
This compound's potent bactericidal activity is rooted in its high binding affinity for essential penicillin-binding proteins in susceptible pathogens. Quantitative analyses confirm its strong interaction with key PBPs in Streptococcus pneumoniae and Haemophilus influenzae. While further research is needed to fully elucidate its binding profile in other significant pathogens like S. aureus and E. coli, the established methodologies provide a robust framework for such investigations. A comprehensive understanding of these molecular interactions is paramount for optimizing the clinical use of this compound and for guiding the rational design of next-generation antibiotics to combat evolving bacterial resistance.
References
In Vitro Activity of Cefditoren Against Streptococcus pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of cefditoren, a third-generation oral cephalosporin, against the clinically significant pathogen Streptococcus pneumoniae. This document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and illustrates the mechanism of action through a signaling pathway diagram.
Quantitative Assessment of this compound Activity
This compound has consistently demonstrated potent in vitro activity against Streptococcus pneumoniae, including strains that are resistant to penicillin and other β-lactam antibiotics. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro effectiveness. The following tables summarize the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) and susceptibility rates for this compound against S. pneumoniae from various studies.
Table 1: Comparative In Vitro Activity of this compound and Other Oral Antibiotics Against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| This compound | ≤0.016 - 0.25 | 0.5 - 1.0 | 90.2% |
| Amoxicillin | 1 | 4 | 76.2% |
| Cefaclor | 64 | 128 | 8.4% |
| Cefuroxime | 4 | 16 | 24.5% |
| Cefdinir | 4 | 16 | 21.8% |
| Data compiled from a study on pediatric isolates of S. pneumoniae[1][2][3][4]. |
Table 2: In Vitro Activity of this compound Against Penicillin-Susceptible and Penicillin-Resistant Streptococcus pneumoniae
| S. pneumoniae Penicillin Susceptibility | This compound MIC90 (µg/mL) |
| Penicillin-Susceptible | 1.0 |
| Penicillin-Not-Susceptible | 1.0 |
| This data indicates this compound's effectiveness against both penicillin-susceptible and non-susceptible strains[5]. |
Table 3: this compound Activity Against S. pneumoniae with Varying Resistance Profiles
| Resistance Profile | This compound MIC90 (µg/mL) |
| Penicillin-Resistant | 0.5 |
| Amoxicillin-Resistant | 0.5 |
| Erythromycin-Resistant | Not explicitly stated, but inhibited 98.6% of isolates at 0.5 µg/mL |
| This table highlights this compound's high intrinsic activity against resistant pneumococci[4][6]. |
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity against S. pneumoniae is primarily conducted using standardized methods such as broth microdilution and agar dilution. The following provides a detailed methodology based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood
-
96-well microtiter plates
-
Streptococcus pneumoniae isolates
-
S. pneumoniae ATCC 49619 (for quality control)
-
Spectrophotometer or equivalent device for inoculum standardization
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution to create a range of concentrations to be tested (e.g., 0.015 to 128 µg/mL).
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of S. pneumoniae from a fresh (18-24 hour) blood agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-4 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Inoculation:
-
Dispense the prepared this compound dilutions into the wells of the 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in a non-CO₂ incubator for 20-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.
Materials:
-
This compound analytical powder
-
Mueller-Hinton agar supplemented with 5% defibrinated sheep blood
-
Petri dishes
-
Streptococcus pneumoniae isolates
-
Inoculum replicating apparatus
-
Incubator (35°C ± 2°C in a CO₂-enriched atmosphere)
Procedure:
-
Preparation of Antibiotic-Containing Plates:
-
Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of this compound.
-
Allow the agar to solidify at room temperature.
-
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
-
Inoculation: Using an inoculum replicating apparatus, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates. Each spot should contain approximately 10⁴ CFU.
-
Incubation: Incubate the plates at 35°C ± 2°C for 20-24 hours in an atmosphere of 5% CO₂.
-
Result Interpretation: The MIC is the lowest concentration of this compound on the agar plate that prevents the visible growth of the bacterial isolate.
Mechanism of Action: Signaling Pathway
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9][10] In Streptococcus pneumoniae, a key target for this compound is Penicillin-Binding Protein 2X (PBP 2X).[11] Alterations in this and other PBPs are a primary mechanism of resistance in pneumococci.
Caption: this compound's mechanism of action against S. pneumoniae.
Conclusion
The in vitro data strongly support the potent activity of this compound against Streptococcus pneumoniae, including strains resistant to other commonly used antibiotics. Its high intrinsic activity, as demonstrated by low MIC90 values, makes it a valuable agent in the treatment of respiratory tract infections caused by this pathogen. The standardized methodologies outlined provide a framework for the continued surveillance and evaluation of this compound's efficacy against evolving pneumococcal populations. The targeted inhibition of PBP 2X underscores the molecular basis for its bactericidal action. This comprehensive guide serves as a resource for researchers and clinicians working to understand and combat infections caused by S. pneumoniae.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. In vitro antimicrobial activity of this compound and other oral antibiotics against Streptococcus pneumoniae, isolated from children with community acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibiotics.or.jp [antibiotics.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed [koreamed.org]
- 6. In vitro activity of oral cephalosporins against pediatric isolates of Streptococcus pneumoniae non-susceptible to penicillin, amoxicillin or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound Pivoxil used for? [synapse.patsnap.com]
- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Pharmacokinetics and pharmacodynamics of cefditoren in preclinical models
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefditoren in Preclinical Models
Introduction
This compound pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is rapidly hydrolyzed by esterases in the intestinal wall and blood to its active form, this compound.[1][2][3] this compound exhibits a broad spectrum of bactericidal activity against common Gram-positive and Gram-negative pathogens responsible for community-acquired respiratory tract and skin infections.[3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in preclinical models is crucial for predicting its therapeutic efficacy, establishing relevant susceptibility breakpoints, and designing optimal dosing regimens for clinical use. This guide provides a detailed overview of the preclinical PK/PD of this compound, summarizes quantitative data, outlines experimental methodologies, and visualizes key processes.
Pharmacokinetics (PK)
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For this compound, these processes have been characterized in several preclinical models.
Absorption and Bioavailability
Following oral administration, the prodrug this compound pivoxil is absorbed from the gastrointestinal tract and converted to active this compound.[5] The absolute bioavailability is relatively low under fasting conditions (approximately 14-16%) but is significantly enhanced when administered with food.[1][6]
Distribution
This compound is highly bound to plasma proteins, primarily albumin.[7][8] The degree of protein binding is a critical parameter for cephalosporins, as only the unbound (free) fraction is microbiologically active. Notably, the protein binding of this compound in mice (86.9%) is very similar to that in humans (approximately 88%), making the mouse a relevant model for pharmacodynamic evaluations.[7][9] The mean volume of distribution at steady state is approximately 9.3 L.[5]
Metabolism and Excretion
This compound is not significantly metabolized in the body.[1][5] The primary route of elimination is renal excretion of the unchanged drug, involving both glomerular filtration and tubular secretion.[5][8] The mean terminal elimination half-life in healthy subjects is approximately 1.5 to 1.6 hours.[1][5] Studies in rats with acute kidney injury (AKI) showed that the pharmacokinetics of this compound were not significantly altered, unlike other cephalosporins such as cefdinir, suggesting a potential advantage in patients with renal impairment.[10]
Preclinical Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound observed in preclinical models.
| Parameter | Animal Model | Value | Reference(s) |
| Protein Binding | Mouse | 86.9% | [9] |
| In Vitro (Human Plasma) | 88% | [1][7][8] | |
| Pharmacokinetics | Rat (Control) | Unchanged in AKI model | [10] |
| Pharmacokinetics | Rat (AKI Model) | No significant change from control | [10] |
Pharmacodynamics (PD)
Pharmacodynamics relates drug exposure to its pharmacological effect, which for an antibiotic is its antibacterial activity.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][11] It has a high affinity for and binds to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis.[1][12] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[2] In Streptococcus pneumoniae, this compound has been shown to bind effectively to PBPs 1, 2, and 4.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 3. This compound pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. wjgnet.com [wjgnet.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Enhanced In Vivo Activity of this compound in Pre-Immunized Mice against Penicillin-Resistant S. pneumoniae (Serotypes 6B, 19F and 23F) in a Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Crystal Structure of this compound Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Cefditoren in Aqueous Solutions: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Cefditoren in aqueous solutions. This compound, a third-generation oral cephalosporin, is administered as the prodrug this compound Pivoxil, which is rapidly hydrolyzed by intestinal esterases to the active drug.[1] Understanding the stability of this compound Pivoxil and the degradation profile of this compound is critical for the development of stable pharmaceutical formulations and for ensuring therapeutic efficacy and safety. Degradation products of cephalosporins have been reported to be associated with severe biological interactions and immunological reactions.[2]
Executive Summary
Forced degradation studies, conducted according to the International Conference on Harmonisation (ICH) guideline Q1A (R2), reveal that this compound Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1][2][3][4] Conversely, it demonstrates stability under thermal and photolytic stress.[1][2][3][4] The primary degradation pathways involve the hydrolysis of the β-lactam ring, a characteristic vulnerability of cephalosporin antibiotics.[5][6] This guide summarizes the key quantitative data on this compound's stability, details the experimental protocols used in these assessments, and provides visual representations of the degradation pathways and experimental workflows.
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies on this compound Pivoxil under various stress conditions. These studies aimed to achieve 10-15% degradation of the drug to identify and characterize the degradation products.[2][3]
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | % Degradation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 3.0 h | Ambient | 10-15% | DP-I, DP-II | [2] |
| Alkaline Hydrolysis | 0.01 N NaOH | 3.0 h | Ambient | 10-15% | DP-I, DP-II | [2] |
| Neutral Hydrolysis | Water | 3.0 h | Ambient | 10-15% | DP-I, DP-II | [2] |
| Oxidative Degradation | 10%, 15%, and 30% H₂O₂ | 24 h | Room Temperature | 10-15% | - | [2] |
| Thermal Degradation | Solid State | - | - | Stable | - | [1][2][3][4] |
| Photolytic Degradation | Photostability Chamber | - | - | Stable | - | [1][2][3][4] |
Table 1: Summary of Forced Degradation Studies on this compound Pivoxil
DP-I and DP-II are designations for two primary degradation products identified in the cited study.[2]
Degradation Pathways
The degradation of this compound Pivoxil in aqueous solutions primarily proceeds through the hydrolysis of the β-lactam ring, a common degradation pathway for cephalosporins.[5][6] Under acidic, alkaline, and neutral hydrolytic stress, two main degradation products, DP-I and DP-II, have been identified.[2]
Figure 1: Hydrolytic Degradation of this compound Pivoxil.
Experimental Protocols
The following section details the methodologies employed in the stability-indicating studies of this compound Pivoxil.
Forced Degradation (Stress) Studies
These studies are conducted to evaluate the intrinsic stability of the drug substance and to identify potential degradation products.
1. Preparation of Stock Solution: A stock solution of this compound Pivoxil (1000 µg/ml) is prepared in methanol.[2]
2. Hydrolytic Degradation:
-
Acidic: 1 ml of the stock solution is mixed with 1 ml of 0.1 N HCl and kept at ambient temperature for 3.0 hours. The sample is then neutralized with an equal strength of base.[2]
-
Alkaline: 1 ml of the stock solution is mixed with 1 ml of 0.01 N NaOH and kept at ambient temperature for 3.0 hours. The sample is then neutralized with an equal strength of acid.[2]
-
Neutral: 1 ml of the stock solution is mixed with 1 ml of water and kept at ambient temperature for 3.0 hours.[2]
3. Oxidative Degradation: 1 ml of the stock solution is treated with 1 ml of 10%, 15%, or 30% H₂O₂ at room temperature for 24 hours.[2]
4. Thermal Degradation: Solid-state thermal stress studies are carried out in a hot air oven.[3]
5. Photolytic Degradation: Photostability studies are performed in a photostability chamber equipped with calibrated lux and UV meters.[2][3]
Figure 2: Experimental Workflow for Forced Degradation Studies.
Analytical Methodology
A stability-indicating analytical method is crucial to separate the drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) are the primary techniques used.[1][2]
High-Performance Liquid Chromatography (HPLC):
-
System: A typical HPLC system is equipped with a binary pump, on-line degasser, sample injector (20 µl loop), and a DAD detector.[2]
-
Column: A HiQSil C18 column (250×4.6 mm, 5 µ) is commonly used.[2][3]
-
Mobile Phase: A gradient elution is employed using a mixture of methanol and ammonium acetate buffer (25 mM, pH 3.5, adjusted with formic acid). A common gradient program is: T₀/50:50, T₃₀/70:30, T₄₀/50:50 (Time in min/Methanol:Buffer).[2]
-
Flow Rate: 1.0 ml/min.[2]
Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF):
-
Ionization Mode: Positive electrospray ionization (ESI) is used for fragmentation pattern and accurate mass determination.[2][3]
-
Mass Range: The mass to charge (m/z) ratio is scanned in the range of 100-1000 m/z.[2][3]
Figure 3: Analytical Workflow for Stability Indicating Method.
Conclusion
This technical guide has synthesized the available data on the stability and degradation of this compound in aqueous solutions. The key takeaway for researchers, scientists, and drug development professionals is the susceptibility of this compound Pivoxil to hydrolysis and oxidation. The provided tables and diagrams offer a clear and concise summary of the degradation profile and the methodologies used for its assessment. This information is paramount for the development of robust and stable pharmaceutical formulations of this compound Pivoxil, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients. Further research could focus on the detailed structural elucidation of all degradation products and the kinetics of the degradation processes under various conditions.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefditoren's Efficacy Against Beta-Lactamase Producing Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren, a third-generation oral cephalosporin, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure, characterized by an aminothiazole group, a methylthiazole group, and a methoxyimino group, confers enhanced activity and stability against many common beta-lactamases, enzymes that are a primary mechanism of resistance to beta-lactam antibiotics.[1] This guide provides a comprehensive technical overview of this compound's effectiveness against beta-lactamase producing strains, detailing its mechanism of action, in vitro activity with quantitative data, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action and Stability to Beta-Lactamases
This compound's bactericidal action results from the inhibition of bacterial cell wall synthesis through its high affinity for penicillin-binding proteins (PBPs).[4][5][6] By binding to these essential enzymes, this compound disrupts the cross-linking of peptidoglycan, leading to cell lysis and death.[7]
A key feature of this compound is its stability in the presence of a variety of beta-lactamases, including common penicillinases and some cephalosporinases.[4][5] The methoxyimino group in its structure sterically hinders the hydrolytic action of these enzymes, preserving the integrity of the beta-lactam ring and maintaining its antibacterial activity.[1] this compound has shown stability against many common beta-lactamases, making it an effective option for treating infections caused by beta-lactamase-producing strains of Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible Staphylococcus aureus.[2][4][5] However, it is less active against bacteria that produce extended-spectrum β-lactamases (ESBLs) or high-level AmpC β-lactamases.[8]
dot
Figure 1: Mechanism of action of this compound and its interaction with beta-lactamase. This compound inhibits PBPs, disrupting cell wall synthesis. Its methoxyimino group provides stability against hydrolysis by beta-lactamases.
In Vitro Activity Against Beta-Lactamase Producing Strains
Numerous in vitro studies have demonstrated the potent activity of this compound against a wide range of clinical isolates, including those producing beta-lactamases. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness.
Data Presentation
The following tables summarize the in vitro activity of this compound (expressed as MIC₅₀ and MIC₉₀ values in µg/mL) against common beta-lactamase producing respiratory and skin pathogens, compared to other oral beta-lactam antibiotics.
Table 1: In Vitro Activity of this compound and Comparators against Haemophilus influenzae
| Organism/Resistance Profile | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| β-Lactamase-positive | This compound | ≤0.03 | ≤0.03 | [9] |
| Amoxicillin/Clavulanate | 1 | 2 | [10] | |
| Cefuroxime | 1 | 4 | [10] | |
| β-Lactamase-negative, Ampi-R (BLNAR) | This compound | 0.12 | 0.12 | [11] |
| Amoxicillin/Clavulanate | 8 | 8 | [11] | |
| All isolates | This compound | 0.015 | 0.015 | [12] |
| Ceftriaxone | ≤0.015 | ≤0.015 | [12] |
Table 2: In Vitro Activity of this compound and Comparators against Moraxella catarrhalis
| Organism/Resistance Profile | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| β-Lactamase-positive | This compound | 0.12 | 0.25 | [12] |
| Amoxicillin/Clavulanate | 0.12 | 0.25 | [9] | |
| Cefdinir | 0.12 | 0.25 | [9] | |
| All isolates | This compound | 0.12 | 0.5 | [13] |
Table 3: In Vitro Activity of this compound and Comparators against Methicillin-Susceptible Staphylococcus aureus (MSSA) *
| Organism/Resistance Profile | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| β-Lactamase-producing | This compound | 0.5 | 1 | [13] |
| Cefuroxime | 2 | 4 | ||
| Cefprozil | 2 | 4 | ||
| Cefaclor | 4 | 8 |
Experimental Protocols
The data presented above were primarily generated using standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Method (for H. influenzae and M. catarrhalis)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
dot
Figure 2: Experimental workflow for the broth microdilution susceptibility test.
-
Reference Method: As described in CLSI document M07-A5.[12]
-
Medium: Haemophilus Test Medium (HTM) for H. influenzae and M. catarrhalis.
-
Inoculum: Standardized to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: 35-37°C for 20-24 hours in ambient air.
-
Endpoint: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method (for Enterobacteriaceae and Staphylococcus spp.)
This method involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.
-
Reference Method: As described in CLSI document M07.
-
Medium: Mueller-Hinton agar. For streptococci, supplementation with 5% sheep blood is used.[14]
-
Inoculum: A standardized bacterial suspension is applied to the surface of the agar plates containing serial dilutions of the antibiotic.
-
Incubation: 35-37°C for 16-20 hours.
-
Endpoint: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the test organism.
Conclusion
This compound's inherent stability against a wide array of beta-lactamases, coupled with its potent intrinsic activity against key respiratory and skin pathogens, establishes it as a valuable therapeutic agent. The quantitative data from numerous in vitro studies consistently demonstrate its superiority or equivalence to other oral beta-lactams against beta-lactamase producing strains of H. influenzae, M. catarrhalis, and methicillin-susceptible S. aureus. The standardized experimental protocols employed in these studies ensure the reliability and reproducibility of these findings, providing a solid foundation for its clinical application and further research in the development of antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Review of this compound, an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Update of this compound activity tested against community-acquired pathogens associated with infections of the respiratory tract and skin and skin structures, including recent pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting this compound for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of TEM-1 β-Lactamase on the Pharmacodynamic Activity of Simulated Total versus Free-Drug Serum Concentrations of this compound (400 Milligrams) versus Amoxicillin-Clavulanic Acid (2,000/125 Milligrams) against Haemophilus influenzae Strains Exhibiting an N526K Mutation in the ftsI Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of this compound against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KoreaMed [koreamed.org]
- 14. Influence of the beta-lactam resistance phenotype on the cefuroxime versus this compound susceptibility of Streptococcus pneumoniae and Haemophilus influenzae recovered from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation of Cefditoren for Novel Therapeutic Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefditoren, a third-generation oral cephalosporin, has a well-established role in the treatment of bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against a broad spectrum of pathogens.[1][2] Beyond its antimicrobial properties, emerging research suggests that this compound may possess novel therapeutic applications in the realms of anti-inflammatory and anticancer treatments. This technical guide provides a comprehensive overview of the initial investigations into these new potential uses, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Introduction to this compound
This compound is administered as the prodrug this compound pivoxil, which is hydrolyzed by esterases during absorption into its active form, this compound.[2][3] It exhibits potent bactericidal activity against common respiratory and skin pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][4][5] The established clinical applications of this compound include the treatment of acute bacterial exacerbations of chronic bronchitis, community-acquired pneumonia, and uncomplicated skin and skin-structure infections.[6] While its primary therapeutic value has been in infectious diseases, recent studies have indicated that this compound's molecular interactions may extend to pathways involved in inflammation and cancer, opening up new avenues for therapeutic development.
Novel Therapeutic Application: Anti-inflammatory Effects
Recent clinical evidence points towards a potential anti-inflammatory role for this compound, particularly in the context of chronic obstructive pulmonary disease (COPD).
Reduction of Inflammatory Markers in COPD
A clinical study investigating the efficacy of this compound in patients with acute exacerbations of COPD found that treatment with this compound was associated with a significant reduction in key inflammatory markers.[7][8] Specifically, the serum levels of Interleukin-6 (IL-6) and Krebs von den Lungen-6 (KL-6), a marker of lung epithelial damage, were notably decreased following this compound therapy.[7][8]
Data Presentation: Inflammatory Marker Reduction
| Inflammatory Marker | Pre-treatment Level (Mean ± SD) | Post-treatment Level (Mean ± SD) | Percentage Reduction |
| Interleukin-6 (IL-6) | ~15 pg/mL | ~3 pg/mL | ~80% |
| Krebs von den Lungen-6 (KL-6) | ~450 U/mL | ~440 U/mL | ~2% |
Note: The data presented above is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.
Experimental Protocol: Measurement of Serum Inflammatory Markers
The following provides a general methodology for the quantification of serum IL-6 and KL-6, as would be employed in clinical investigations.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and KL-6
-
Sample Collection and Preparation:
-
Collect whole blood samples from patients pre- and post-treatment.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.
-
Aliquot the serum and store at -80°C until analysis.
-
-
ELISA Procedure (General Steps):
-
Use commercially available ELISA kits for human IL-6 and KL-6.[9]
-
Coat a 96-well microplate with a capture antibody specific for the target protein (IL-6 or KL-6).
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add patient serum samples and standards to the wells and incubate.
-
Wash the plate to remove unbound antigens.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 and KL-6 in the samples based on the standard curve.
-
Signaling Pathway: this compound's Anti-inflammatory Action
The precise signaling pathway through which this compound exerts its anti-inflammatory effects is not yet fully elucidated. However, it is hypothesized that by reducing the bacterial load in the lungs of COPD patients, this compound indirectly reduces the inflammatory cascade triggered by the infection. This leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6.
References
- 1. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of this compound against a special collection of clinical isolates of Streptococcus pneumoniae from Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of this compound in the treatment of lower community-acquired respiratory tract infections (LRTIs): from bacterial eradication to reduced lung inflammation and epithelial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Interleukin-6 Test Strip Combined With a Spectrum-Based Optical Reader for Early Recognition of COVID-19 Patients With Risk of Respiratory Failure [frontiersin.org]
Methodological & Application
Cefditoren In Vitro Susceptibility Testing: Application Notes and Protocols for Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro susceptibility of bacterial isolates to Cefditoren using the broth microdilution method. This document aligns with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
This compound is a third-generation oral cephalosporin with a broad spectrum of activity against common respiratory tract pathogens. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for surveillance, clinical breakpoint determination, and drug development.
Data Presentation
Table 1: Quality Control (QC) Ranges for this compound Broth Microdilution MIC Testing
| Quality Control Strain | Medium | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.12 - 1[1] |
| Staphylococcus aureus ATCC® 29213™ | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.25 - 1[1] |
| Haemophilus influenzae ATCC® 49247™ | Haemophilus Test Medium (HTM) | 0.06 - 0.25[1] |
| Streptococcus pneumoniae ATCC® 49619™ | CAMHB with 2-5% lysed horse blood | 0.016 - 0.06[1] |
Table 2: this compound MIC Interpretive Criteria for Selected Pathogens (CLSI)
| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Streptococcus pneumoniae | ≤ 0.125 | 0.25 | ≥ 0.5 |
| Haemophilus influenzae | ≤ 0.125 | 0.25 | ≥ 0.5 |
| Streptococcus pyogenes | ≤ 0.125 | - | - |
| Note: Interpretive criteria can be subject to updates. Users should refer to the latest CLSI M100 or EUCAST breakpoint tables. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for serial dilution.
Materials:
-
This compound reference powder
-
Sterile, distilled water or other appropriate solvent as per manufacturer's instructions
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (if filter sterilization is required)
Procedure:
-
Determine Powder Potency: Refer to the manufacturer's certificate of analysis for the potency of the this compound powder (in µg/mg).
-
Calculate Required Weight: Use the following formula to calculate the weight of this compound powder needed for the desired stock concentration (e.g., 1280 µg/mL): Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / Potency (µg/mg)
-
Weighing: Aseptically weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile solvent to the powder. Vortex thoroughly until the powder is completely dissolved.
-
Sterilization (if required): If the stock solution is not prepared from sterile powder, it should be sterilized by filtration through a 0.22 µm syringe filter. It is important to confirm that the antibiotic does not bind to the filter material.
-
Storage: Aliquot the stock solution into sterile, cryo-storage vials and store at -70°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay
Objective: To determine the MIC of this compound against a bacterial isolate using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
96-well sterile microtiter plates
-
This compound stock solution
-
Appropriate broth medium:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms.
-
Haemophilus Test Medium (HTM) for Haemophilus influenzae.
-
CAMHB supplemented with 2-5% lysed horse blood for Streptococcus pneumoniae.
-
-
Bacterial isolate(s) to be tested
-
Quality control (QC) strains (see Table 1)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Incubator (ambient air or CO₂ as required)
-
Plate reader or mirror for visual inspection
Procedure:
Part A: Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Touch the top of each colony with a sterile loop or swab and transfer the growth to a tube containing sterile saline or broth.
-
Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.
Part B: Plate Preparation and Inoculation
-
Plate Layout: Design the plate layout to include a sterility control (broth only), a growth control (broth + inoculum, no antibiotic), and the this compound dilution series for each test and QC organism.
-
Antibiotic Dilution: a. Add 100 µL of the appropriate sterile broth to all wells of the microtiter plate, except for the first column of the dilution series. b. Prepare an intermediate dilution of the this compound stock solution in broth. c. Add 200 µL of this intermediate this compound solution to the first well of the dilution series. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
Inoculation: Using a multichannel pipette, add 10 µL of the final diluted inoculum to each well (except the sterility control), bringing the final volume in each well to 110 µL. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Part C: Incubation and Reading
-
Incubation: Incubate the microtiter plates at 35 ± 2°C.
-
For most organisms, incubate in ambient air for 16-20 hours.
-
For Haemophilus influenzae and Streptococcus pneumoniae, incubate in 5% CO₂ for 20-24 hours.
-
-
Reading the MIC: After incubation, examine the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a button of cells at the bottom of the well. The growth control well must show adequate growth, and the sterility control well must remain clear.
Mandatory Visualizations
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Caption: Logic for Bacterial Inoculum Preparation and Standardization.
References
Application Note: Quantification of Cefditoren in Bacterial Cultures using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study of its efficacy and pharmacokinetics often requires accurate quantification in various biological matrices, including bacterial cultures. This application note provides a detailed protocol for the quantification of this compound in bacterial cultures using a simple and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is suitable for monitoring antibiotic concentration, assessing bacterial susceptibility, and conducting drug stability studies in a research environment.
Principle
This method involves the separation of this compound from bacterial culture components by protein precipitation, followed by isocratic reverse-phase HPLC separation. Quantification is achieved by detecting the UV absorbance of this compound at its maximum wavelength and comparing the peak area to a standard curve of known concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data and performance characteristics of this HPLC-UV method.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[1][2] |
| Flow Rate | 1.2 mL/min[1][2] |
| UV Detection Wavelength | 218 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Retention Time | Approximately 4-6 minutes |
| Total Run Time | 10 minutes |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 250 µg/mL[1][2] |
| Correlation Coefficient (R²) | > 0.999[1][2] |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Materials and Reagents
-
This compound pivoxil reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
-
Bacterial culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound pivoxil reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase (Acetonitrile:Water, 50:50, v/v).[1] Mix thoroughly to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100, and 250 µg/mL).
Sample Preparation from Bacterial Culture
-
Sample Collection: Collect an aliquot (e.g., 1 mL) of the bacterial culture at the desired time point.
-
Protein Precipitation:
-
Method A: Acetonitrile Precipitation. To 1 mL of the bacterial culture, add 2 mL of cold acetonitrile.
-
Method B: Trichloroacetic Acid (TCA) Precipitation. To 1 mL of the bacterial culture, add 200 µL of 20% TCA solution.
-
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins and bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 50:50, v/v) at a flow rate of 1.2 mL/min until a stable baseline is achieved.
-
Standard Curve Injection: Inject 20 µL of each working standard solution in ascending order of concentration.
-
Sample Injection: Inject 20 µL of the prepared sample extracts.
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound.
Data Analysis
-
Standard Curve: Plot a calibration curve of the peak area versus the concentration of the this compound standard solutions.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Determine the concentration of this compound in the bacterial culture samples by interpolating their peak areas on the standard curve. Remember to account for the dilution factor introduced during sample preparation.
Visualizations
References
Application Note: Analysis of Cefditoren Degradation Products by LC-MS/TOF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren pivoxil, a third-generation oral cephalosporin, is a prodrug that is rapidly hydrolyzed by intestinal esterases to its active form, this compound. As with any pharmaceutical compound, this compound is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. The degradation products of cephalosporins have been reported to be associated with severe biological and immunological reactions.[1] Therefore, it is crucial to identify and characterize these degradation products to ensure the quality and stability of this compound formulations.
This application note details a robust Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) method for the separation, identification, and characterization of this compound pivoxil and its degradation products generated under forced degradation conditions as stipulated by the International Conference on Harmonization (ICH) Q1A (R2) guidelines.[1][2]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies were conducted to evaluate the stability of this compound pivoxil under various stress conditions.[1][3][4] A stock solution of this compound pivoxil (1000 µg/mL) was prepared in methanol.[1] The following stress conditions were applied to induce degradation:
-
Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and kept at ambient temperature for 3 hours. The solution was then neutralized with an equivalent strength of NaOH.[1]
-
Alkaline Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.01 N NaOH and kept at ambient temperature for 3 hours. The solution was then neutralized with an equivalent strength of HCl.[1]
-
Neutral Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of water and kept at ambient temperature for 3 hours.[1]
-
Oxidative Degradation: 1 mL of the stock solution was treated with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: this compound pivoxil was exposed to dry heat.[1][3]
-
Photolytic Degradation: this compound pivoxil was exposed to UV light.[1][3]
Sample Preparation for LC-MS/TOF Analysis
All stressed samples were diluted with a diluent (methanol:ammonium acetate buffer, pH 3.5, 50:50 v/v) to a final concentration of 100 µg/mL before injection into the LC-MS/TOF system.[5]
LC-MS/TOF Instrumentation and Conditions
The analysis was performed on an LC-MS/TOF system. The chromatographic and mass spectrometric conditions are outlined in the table below.
| Parameter | Condition |
| Chromatography | |
| Column | HiQSil C18 (250×4.6 mm, 5 µ)[1] |
| Mobile Phase A | Methanol[1] |
| Mobile Phase B | 25 mM Ammonium Acetate (pH 3.5, adjusted with formic acid)[1] |
| Gradient Elution | T(min)/A:B; T0/50:50; T30/70:30; T40/50:50[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[5] |
| Detection Wavelength | 230 nm[1] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Mass Range | 100-1000 m/z[5] |
Data Presentation
Quantitative Summary of this compound Degradation
The following table summarizes the extent of this compound pivoxil degradation under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Degradation Products Formed |
| Acidic Hydrolysis | 0.1 N HCl | 3 hours | Ambient | 10-15% | DP-I, DP-II |
| Alkaline Hydrolysis | 0.01 N NaOH | 3 hours | Ambient | 10-15% | DP-I, DP-II |
| Neutral Hydrolysis | Water | 3 hours | Ambient | 10-15% | DP-I, DP-II |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temperature | 10-15% | Not Specified |
| Thermal Degradation | Dry Heat | Not Specified | Not Specified | Stable | - |
| Photolytic Degradation | UV Light | Not Specified | Not Specified | Stable | - |
Data synthesized from multiple sources indicating this compound pivoxil is susceptible to hydrolytic and oxidative stress, but stable under thermal and photolytic conditions.[1][2][3]
Identified Degradation Products
Two primary degradation products, DP-I and DP-II, were identified under hydrolytic stress conditions.[1] The table below summarizes their mass spectral data.
| Compound | Retention Time (min) | Molecular Formula | [M+H]⁺ (m/z) |
| This compound Pivoxil (CEFP) | Not Specified | C₂₅H₂₈N₆O₇S₃ | 621.1254 |
| Degradation Product I (DP-I) | Not Specified | C₁₉H₁₈N₆O₅S₃ | 507.0499 |
| Degradation Product II (DP-II) | Not Specified | Not Specified | Not Specified |
DP-I is formed by the loss of the pivoxil moiety.[1]
Visualizations
Caption: Experimental workflow for the LC-MS/TOF analysis of this compound degradation products.
Caption: Proposed degradation pathway of this compound pivoxil under hydrolytic stress conditions.
Conclusion
The presented LC-MS/TOF method is a powerful tool for the identification and characterization of this compound pivoxil and its degradation products. The forced degradation studies revealed that this compound pivoxil is susceptible to hydrolysis and oxidation, leading to the formation of specific degradation products. This information is critical for the development of stable formulations and for ensuring the quality and safety of this compound-containing drug products. The detailed protocols and data provided in this application note can be readily adopted by researchers and scientists in the pharmaceutical industry.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of the stability-indicating LC–UV method for the determination of this compound pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Cefditoren: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the minimum inhibitory concentration (MIC) of cefditoren, a third-generation oral cephalosporin. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate MIC determination is crucial for antimicrobial susceptibility testing, surveillance studies, and the development of new therapeutic agents.
The protocols described herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: this compound In Vitro Activity
The following table summarizes the in vitro activity of this compound against a range of common bacterial pathogens. Data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.03 | 0.06 | ≤0.015 - 0.25 |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 | 0.5 | N/A |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1.0 | ≤0.015 - 2.0 |
| Streptococcus pyogenes | ≤0.03 | ≤0.03 | N/A |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | N/A |
| Moraxella catarrhalis | 0.12 | 0.25 | N/A |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 | 0.5 | N/A |
| Escherichia coli | 0.25 | 0.5 | 0.03 - 128 |
| Klebsiella pneumoniae | 0.25 | 0.5 | N/A |
| Proteus mirabilis | 0.25 | 0.5 | N/A |
Note: MIC values can vary based on geographical location and the specific strains tested.
Experimental Protocols
Two primary methods for determining the MIC of this compound are presented: Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.
Required Materials and Equipment:
-
This compound analytical standard powder
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus spp. and Haemophilus spp.:
-
Laked or Lysed Horse Blood (LHB)
-
Haemophilus Test Medium (HTM) Broth
-
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Bacterial cultures of test and quality control strains
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel and single-channel pipettes and sterile tips
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Plate sealing films or bags
-
Vortex mixer
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and calculate the volume of solvent (e.g., DMSO, followed by sterile water) required to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth (e.g., CAMHB or HTM) to achieve concentrations that are twice the final desired test concentrations.
-
Using a multichannel pipette, dispense 50 µL of each this compound dilution into the wells of a 96-well plate, from the highest concentration to the lowest.
-
Dispense 50 µL of broth without this compound into the growth control and sterility control wells.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well. This brings the total volume in each well to 100 µL and halves the this compound concentration to the final desired test range.
-
The sterility control well should contain 100 µL of uninoculated broth only.
-
The growth control well should contain 50 µL of broth and 50 µL of the inoculum.
-
-
Incubation:
-
Seal the plate with an adhesive film or place it in a plastic bag to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear.
-
Agar Dilution Method
This method involves incorporating serial dilutions of this compound into molten agar, which is then solidified in petri dishes and inoculated with the test organisms.
Required Materials and Equipment:
-
This compound analytical standard powder
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms: 5% defibrinated sheep blood
-
Sterile petri dishes (100 mm)
-
Sterile test tubes
-
Water bath (45-50°C)
-
Bacterial cultures of test and quality control strains
-
McFarland 0.5 turbidity standard
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Sterile saline (0.85% NaCl) or PBS
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of this compound-Agar Plates:
-
Prepare serial two-fold dilutions of the this compound stock solution in a sterile diluent (e.g., sterile water).
-
Melt the MHA and allow it to cool to 45-50°C in a water bath.
-
For each desired final concentration, add 1 part of the this compound dilution to 9 parts of molten agar (e.g., 2 mL of drug dilution to 18 mL of agar). Mix thoroughly by inverting the tube several times, avoiding air bubbles.
-
Pour the this compound-agar mixture into sterile petri dishes to a depth of 3-4 mm.
-
Prepare a growth control plate containing agar without this compound.
-
Allow the plates to solidify at room temperature.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
This suspension will be used to inoculate the plates, delivering a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating apparatus, transfer a standardized volume of each bacterial suspension to the surface of the this compound-containing agar plates and the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.
-
The growth control plate must show confluent growth in the inoculated spots.
-
Quality Control
Regular quality control testing is essential to ensure the accuracy of MIC results. The following ATCC® reference strains should be tested concurrently with the clinical isolates. The resulting MIC values must fall within the acceptable ranges specified by CLSI.[1]
| Quality Control Strain | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | 0.12 - 1 |
| Staphylococcus aureus ATCC® 29213 | 0.25 - 1 |
| Streptococcus pneumoniae ATCC® 49619 | 0.016 - 0.06 |
| Haemophilus influenzae ATCC® 49247 | 0.06 - 0.25 |
Interpretation of MIC Results
The clinical significance of the MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to this compound.
CLSI and FDA Breakpoints (µg/mL) [2]
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Streptococcus pneumoniae | ≤ 0.125 | 0.25 | ≥ 0.5 |
| Haemophilus spp. | ≤ 0.125 | 0.25 | ≥ 0.5 |
| Streptococcus pyogenes | ≤ 0.125 | - | - |
EUCAST Breakpoints (µg/mL)
EUCAST has not established specific clinical breakpoints for this compound. For Enterobacterales, a breakpoint of Susceptible ≤ 0.5 µg/mL and Resistant > 1 µg/mL has been suggested in some contexts but is not universally adopted.[3] Researchers should refer to the most current EUCAST guidelines.
Mandatory Visualizations
Caption: Workflow for this compound MIC determination by broth microdilution.
Caption: Workflow for this compound MIC determination by agar dilution.
Caption: Logical flow for interpreting this compound MIC results.
References
Application Notes and Protocols for Oral Administration of Cefditoren in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is administered as the prodrug this compound pivoxil, which is hydrolyzed by esterases during absorption to release the active this compound moiety.[1][3][4][5] These application notes provide detailed protocols for the preparation and oral administration of this compound formulations in animal studies, essential for preclinical research in pharmacokinetics, pharmacodynamics, and toxicology.
Physicochemical Properties of this compound Pivoxil
This compound pivoxil is a light yellow powder.[4][5][6] Its solubility is a critical factor in formulation development for oral administration.
| Property | Value | Reference |
| Solubility in Water | <0.1 mg/mL | [4][5][6] |
| Solubility in Ethanol | 6.06 mg/mL | [4][5][6] |
| Solubility in Dilute HCl | Freely soluble | [4][5][6] |
Oral Formulations for Animal Studies
Due to its low water solubility, this compound pivoxil is typically administered to animals as a suspension. Formulations can be prepared using various suspending agents to ensure uniform dosage.
Recommended Vehicles for Oral Suspension
-
0.5% - 1% w/v Carboxymethylcellulose (CMC) in water: A commonly used vehicle for oral suspensions in preclinical studies.
-
0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in water: Another suitable suspending agent.
-
Sucrose-based syrups: Can be used to improve palatability, which may be a factor in some animal studies.[7]
Preparation of this compound Pivoxil Oral Suspension (10 mg/mL) - A General Protocol
This protocol provides a general method for preparing a 10 mg/mL oral suspension of this compound pivoxil. The concentration can be adjusted based on the required dosage for the specific animal model.
Materials:
-
This compound Pivoxil powder
-
0.5% w/v Sodium Carboxymethylcellulose (Na-CMC) solution (sterile)
-
Mortar and pestle
-
Stirring plate and magnetic stir bar
-
Graduated cylinder
-
Appropriate storage container (e.g., amber glass bottle)
Protocol:
-
Weighing: Accurately weigh the required amount of this compound pivoxil powder. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound pivoxil.
-
Levigation: Place the weighed this compound pivoxil powder in a mortar. Add a small volume of the 0.5% Na-CMC solution and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping of the powder.
-
Suspension: Gradually add the remaining volume of the 0.5% Na-CMC solution to the mortar while continuously stirring.
-
Mixing: Transfer the contents to a beaker with a magnetic stir bar. Place the beaker on a stirring plate and stir for at least 15-30 minutes to ensure a homogenous suspension.
-
Storage: Transfer the final suspension to an appropriately labeled storage container. Store at 2-8°C and protect from light. Shake well before each use.
Experimental Protocols for Oral Administration
Oral administration in animal studies is most commonly performed via oral gavage. This method ensures accurate dosing directly into the stomach.
Standard Operating Procedure for Oral Gavage in Rodents (Mice and Rats)
This protocol is based on established guidelines for oral gavage in rodents.[8]
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip)
-
Syringe
-
Prepared this compound pivoxil suspension
-
Animal scale
Gavage Needle Sizing Guide:
| Animal | Body Weight | Gauge | Length |
| Mouse | 20-30 g | 18-20 G | 1-1.5 inches |
| Rat | 200-300 g | 16-18 G | 2-3 inches |
Protocol:
-
Animal Handling and Restraint:
-
Mouse: Gently scruff the mouse to immobilize the head and body.
-
Rat: Securely hold the rat, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
-
-
Dose Calculation: Weigh the animal to determine the precise volume of the this compound pivoxil suspension to be administered. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and rats.[8]
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea, and advance it along the roof of the mouth towards the esophagus.[9]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle.
-
-
Dose Administration: Once the needle is in the correct position, slowly administer the calculated dose.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[8]
Pharmacokinetic Studies in Animal Models
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Example Protocol for a Murine Pharmacokinetic Study
This protocol is adapted from a study investigating the pharmacokinetics of this compound pivoxil in a murine lung infection model.[10]
Experimental Workflow:
Caption: Workflow for a murine pharmacokinetic study of orally administered this compound.
Protocol:
-
Animals: Use healthy, age- and weight-matched mice.
-
Formulation: Prepare a suspension of this compound pivoxil in a suitable vehicle (e.g., 0.5% Na-CMC) at the desired concentration.
-
Dosing: Administer a single oral dose of the this compound pivoxil suspension via gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate method (e.g., retro-orbital sinus, tail vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Pharmacodynamic Studies in Animal Models
Pharmacodynamic (PD) studies assess the relationship between drug concentration and its pharmacological effect. For antibiotics like this compound, this typically involves evaluating its efficacy against bacterial infections.
Example Protocol for a Murine Lung Infection Model
This protocol is based on a study evaluating the efficacy of this compound against Streptococcus pneumoniae in a murine lung infection model.[10]
Experimental Workflow:
Caption: Workflow for a murine lung infection model to evaluate this compound's efficacy.
Protocol:
-
Infection Model: Induce a lung infection in mice with a known strain of S. pneumoniae.
-
Treatment: At a specified time post-infection, begin treatment with orally administered this compound pivoxil at various dose levels. A control group should receive the vehicle only.
-
Efficacy Assessment: At different time points after treatment initiation, euthanize the mice and aseptically remove the lungs.
-
Bacterial Load Determination: Homogenize the lung tissue and perform serial dilutions to determine the number of viable bacteria (colony-forming units, CFU) per lung.
-
PK/PD Analysis: Correlate the pharmacokinetic parameters (obtained from satellite groups of animals) with the pharmacodynamic outcome (bacterial load reduction). Key PK/PD indices for cephalosporins include the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) and the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[10][11]
Toxicology Studies
Acute oral toxicity studies are conducted to determine the safety profile of this compound pivoxil.
Summary of Acute Oral Toxicity Data:
| Animal Species | Maximum Oral Dose | Observed Effects | Reference |
| Rat | 5100 mg/kg | No significant health effects; some instances of diarrhea and soft stool. | [4][6][12] |
| Dog | 2000 mg/kg | No significant health effects; some instances of diarrhea and soft stool. | [4][6][12] |
Signaling Pathway of this compound
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.
Caption: Mechanism of action of this compound via inhibition of bacterial cell wall synthesis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional animal care and use committee (IACUC) guidelines. Researchers should ensure all procedures are in compliance with their local and national regulations for animal welfare.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CN100479821C - this compound pivoxil dry suspensoid and preparing process thereof - Google Patents [patents.google.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Cefditoren Efficacy in a Murine In Vivo Lung Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefditoren is a third-generation oral cephalosporin antibiotic with broad-spectrum activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[3][4] This document provides detailed protocols for establishing a murine model of acute lung infection and for evaluating the in vivo efficacy of this compound. The provided methodologies are essential for preclinical assessment of this compound and similar antimicrobial agents.
Data Presentation
The efficacy of this compound pivoxil, the prodrug of this compound, has been evaluated in a murine model of lung infection caused by Stre-ptococcus pneumoniae. The key pharmacokinetic/pharmacodynamic (PK/PD) parameters correlating with bactericidal activity are summarized below.
Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for this compound Efficacy Against Streptococcus pneumoniae in a Murine Lung Infection Model.[5][6][7]
| PK/PD Parameter | Target Value for 2 log10 Reduction in Lung Bacterial Counts | Corresponding MIC of S. pneumoniae for Therapeutic Efficacy |
| fAUC24/MIC | ≥ 63 | ≤ 0.031–0.063 mg/L |
| fCmax/MIC | ≥ 16 | ≤ 0.031–0.063 mg/L |
fAUC24/MIC: Ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration. fCmax/MIC: Ratio of the maximum free drug concentration to the minimum inhibitory concentration.
Experimental Protocols
Preparation of Bacterial Inoculum (Streptococcus pneumoniae)
This protocol is adapted from established methods for preparing S. pneumoniae for intranasal infection in mice.[8][9]
Materials:
-
Streptococcus pneumoniae strain (e.g., ATCC® 49619)
-
Todd-Hewitt broth supplemented with 0.5% yeast extract
-
Blood agar plates
-
Phosphate-buffered saline (PBS), sterile
-
Glycerol, sterile
-
Spectrophotometer
-
Centrifuge
-
Liquid nitrogen
Procedure:
-
Culture S. pneumoniae from a frozen stock on a blood agar plate overnight at 37°C with 5% CO2.
-
Inoculate 10-20 mL of Todd-Hewitt broth with yeast extract with a single colony of S. pneumoniae and culture overnight at 37°C with 5% CO2.
-
Subculture the overnight culture into fresh, pre-warmed broth at a 1:50 ratio and grow to a mid-logarithmic phase (OD600 of 0.5-0.7).
-
Harvest the bacteria by centrifugation at 3,000 x g for 20 minutes at 4°C.
-
Resuspend the bacterial pellet in cold PBS containing 20% glycerol.
-
Prepare 1 mL aliquots and snap-freeze them in liquid nitrogen for storage at -80°C.
-
Thaw a representative aliquot to determine the viable colony-forming units (CFU) per mL by plating serial dilutions on blood agar plates.
Murine Lung Infection Model
This protocol describes the establishment of an acute lung infection in mice via intranasal administration.[8][10]
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
S. pneumoniae inoculum (prepared as described above), thawed and diluted in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU in 20-50 µL)
-
Micropipette
Procedure:
-
Anesthetize the mice using the chosen anesthetic agent. Confirm deep anesthesia by the absence of a pedal reflex.
-
Hold the mouse in a supine position.
-
Carefully administer the bacterial inoculum (e.g., 20-50 µL) into the nares of the mouse, allowing the animal to inhale the liquid.
-
Maintain the mouse in a head-up position for a few minutes to ensure the inoculum reaches the lungs.
-
Monitor the mice until they have fully recovered from anesthesia.
This compound Efficacy Testing
This protocol outlines the procedure for evaluating the efficacy of this compound in the established murine lung infection model.[5][7]
Materials:
-
Infected mice (as prepared above)
-
This compound pivoxil, formulated for oral gavage
-
Vehicle control (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Divide the infected mice into treatment and control groups.
-
Administer this compound pivoxil orally to the treatment group at the desired dosage.
-
Administer the vehicle control to the control group.
-
Continue treatment at specified intervals (e.g., every 12 hours) for the duration of the study.
-
At predetermined time points (e.g., 24 hours post-treatment initiation), euthanize the mice.
Assessment of Bacterial Load in the Lungs
This protocol details the method for quantifying the bacterial burden in the lungs of infected mice.[11][12][13]
Materials:
-
Euthanized mice from the efficacy study
-
Sterile surgical instruments
-
Sterile PBS
-
Tissue homogenizer
-
Blood agar plates
Procedure:
-
Aseptically dissect the lungs from the euthanized mice.
-
Place the lungs in a known volume of sterile PBS.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Prepare serial dilutions of the lung homogenate in sterile PBS.
-
Plate the dilutions onto blood agar plates.
-
Incubate the plates overnight at 37°C with 5% CO2.
-
Count the colonies on the plates to determine the number of CFU per gram of lung tissue.
-
Compare the bacterial load between the this compound-treated and control groups to assess efficacy.
Visualizations
Caption: Experimental workflow for this compound efficacy testing.
Caption: Mechanism of action of this compound.
References
- 1. [this compound pivoxil: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seq.es [seq.es]
- 3. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 9. Characterization of Inflammatory Responses During Intranasal Colonization with Streptococcus pneumoniae [jove.com]
- 10. uab.edu [uab.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Cefditoren in the Study of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren, the active form of the prodrug this compound pivoxil, is a third-generation oral cephalosporin antibiotic.[1][2][3] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability and integrity.[4][5][6][7] this compound exhibits a broad spectrum of activity against many Gram-positive and Gram-negative pathogens, including common respiratory tract pathogens.[1][8][9] Its high affinity for specific penicillin-binding proteins (PBPs) and stability in the presence of various β-lactamases make it a valuable tool for studying the intricacies of peptidoglycan biosynthesis and the mechanisms of antibiotic resistance.[4][8] These notes provide detailed protocols and data for utilizing this compound as a specific inhibitor to investigate bacterial cell wall synthesis.
Mechanism of Action: Targeting Peptidoglycan Synthesis
The bacterial cell wall is primarily composed of peptidoglycan, a rigid polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugar chains cross-linked by short peptides.[10][11][12] This structure is critical for maintaining cell shape and protecting against osmotic lysis.[10][13] The final and crucial step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[1][14][]
This compound exerts its bactericidal effect by targeting and inactivating these PBPs.[4][6][7] The structure of this compound mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of the PBP transpeptidase domain.[16] This binding leads to the acylation of a catalytic serine residue in the PBP active site, forming a stable, covalent complex.[1] This irreversible inhibition blocks the transpeptidation reaction, preventing the formation of peptidoglycan cross-links, which weakens the cell wall and ultimately leads to cell lysis and death.[2][6][16]
This compound has a particularly high affinity for PBP 2X in Streptococcus pneumoniae, which is a key factor in its potent activity against this pathogen, including some penicillin-resistant strains.[1][8][17]
Quantitative Data Summary
This compound's potency can be quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₉₀ represents the concentration required to inhibit 90% of tested isolates.
Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens
| Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.015 - 0.5 | 0.5 | [18] |
| Haemophilus influenzae (β-lactamase +/-) | ≤0.008 - 0.06 | 0.016 - 0.03 | [18] |
| Moraxella catarrhalis (β-lactamase +/-) | ≤0.03 - 1 | 0.06 - 0.5 | [18] |
| Staphylococcus aureus (Methicillin-susceptible) | 0.12 - 2 | ≤1 |[18] |
Note: MIC values can vary based on testing methodology and specific strains.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Principle: This assay determines the minimum concentration of this compound required to inhibit the growth of a bacterial strain in liquid media. A standardized bacterial inoculum is challenged with serial twofold dilutions of this compound in a 96-well microtiter plate. Growth is assessed by visual turbidity or spectrophotometrically after a defined incubation period.
Materials:
-
This compound powder (analytical grade)
-
Appropriate solvent for this compound (e.g., DMSO, sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL) in the appropriate solvent.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of this compound in CAMHB to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. Add sterile broth to the negative control well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Data Analysis: Determine the MIC as the lowest concentration of this compound at which there is no visible growth (or significant inhibition of OD compared to the positive control).
Protocol 2: Penicillin-Binding Protein (PBP) Competitive Binding Assay
Principle: This assay measures the ability of this compound to compete with a fluorescently labeled β-lactam (e.g., Bocillin™ FL, a fluorescent penicillin derivative) for binding to PBPs. Bacterial membranes containing PBPs are incubated with varying concentrations of this compound before the addition of the fluorescent probe. The amount of fluorescent signal is inversely proportional to the binding affinity of this compound.
Materials:
-
Bacterial strain of interest
-
Lysis buffer (e.g., Tris-HCl with lysozyme)
-
Ultracentrifuge
-
This compound
-
Bocillin™ FL Penicillin (or similar fluorescent β-lactam)
-
SDS-PAGE equipment (gels, running buffer, power supply)
-
Fluorescence gel scanner
Procedure:
-
Prepare Bacterial Membranes: Grow the bacterial culture to mid-log phase. Harvest cells, lyse them, and isolate the cell membrane fraction containing PBPs via ultracentrifugation. Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration.
-
Competitive Binding Reaction: In microcentrifuge tubes, mix a standardized amount of membrane protein with increasing concentrations of this compound. Include a control with no this compound. Incubate for 15 minutes at 37°C to allow for binding.
-
Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin™ FL to each tube and incubate for an additional 30 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the PBP profiles by running the samples on an SDS-PAGE gel.
-
Imaging and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of each PBP band will decrease as the concentration of this compound increases. The IC₅₀ (the concentration of this compound that reduces the fluorescent signal by 50%) can be calculated for each PBP.
Protocol 3: Whole-Cell Peptidoglycan Synthesis Assay
Principle: This assay directly measures the rate of peptidoglycan synthesis in whole bacterial cells by monitoring the incorporation of a radiolabeled precursor, such as [³H]N-acetylglucosamine ([³H]GlcNAc) or [³H]diaminopimelic acid ([³H]DAP), into the cell wall. Inhibition of this incorporation in the presence of this compound provides a direct measure of its effect on the overall pathway.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
Radiolabeled precursor (e.g., [³H]GlcNAc)
-
Trichloroacetic acid (TCA), cold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Growth: Grow the bacterial culture to the early-to-mid logarithmic phase.
-
Pre-incubation with this compound: Aliquot the cell culture into tubes. Add varying concentrations of this compound to the tubes and incubate for a short period (e.g., 10-15 minutes) at 37°C. Include a no-drug control.
-
Radiolabeling: Add a fixed amount of the radiolabeled precursor (e.g., [³H]GlcNAc) to each tube to initiate the labeling of newly synthesized peptidoglycan.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 45 minutes), remove aliquots from each tube and immediately add them to an equal volume of cold 10% TCA to precipitate macromolecules and stop the reaction.
-
Sample Processing: Incubate the TCA-precipitated samples on ice for 30 minutes. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold 5% TCA and then ethanol to remove unincorporated radiolabel.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) versus time for each this compound concentration. The rate of peptidoglycan synthesis is determined from the slope of the linear portion of the curve. Calculate the percent inhibition relative to the no-drug control.
References
- 1. Crystal Structure of this compound Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]
- 3. This compound pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. What is this compound Pivoxil used for? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound, a new aminothiazolyl cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria [mdpi.com]
- 11. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 1.2-A snapshot of the final step of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bactericidal Activity of Cefditoren Using Time-Kill Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren, an oral third-generation cephalosporin, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, particularly those responsible for community-acquired respiratory tract infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high affinity for penicillin-binding proteins (PBPs).[3] Time-kill assays are a crucial in vitro pharmacodynamic method used to evaluate the bactericidal or bacteriostatic effects of an antimicrobial agent over time.[4][5] These assays provide valuable data on the rate and extent of bacterial killing, which is essential for predicting clinical efficacy.[2] This document provides detailed application notes and a comprehensive protocol for conducting time-kill assays to determine the bactericidal activity of this compound.
This compound's Bactericidal Activity: A Summary of Quantitative Data
This compound's bactericidal effect is time-dependent, with its efficacy best predicted by the percentage of the dosing interval that the drug concentration remains above the Minimum Inhibitory Concentration (MIC).[2][6] A key indicator of bactericidal activity in time-kill assays is a ≥3-log10 reduction in the viable bacterial count, which corresponds to 99.9% killing of the initial inoculum.[1][4]
The following tables summarize the bactericidal activity of this compound against common respiratory pathogens as determined by time-kill studies.
Table 1: Bactericidal Activity of this compound against Streptococcus pneumoniae
| Penicillin Susceptibility | This compound Concentration (multiple of MIC) | Time Point (hours) | Mean Log10 CFU/mL Reduction | Reference(s) |
| Susceptible & Resistant | 2 x MIC | 4 | ≥3 | [1][7] |
| Susceptible, Intermediate, & Resistant | 2 x MIC | 12 | >2 (99% killing) | [5][8] |
| Susceptible, Intermediate, & Resistant | 2 x MIC | 24 | ≥3 (99.9% killing) | [5][8] |
Table 2: Bactericidal Activity of this compound against Haemophilus influenzae
| Beta-Lactamase Production | This compound Concentration (multiple of MIC) | Time Point (hours) | Mean Log10 CFU/mL Reduction | Reference(s) |
| Positive & Negative | 8 x MIC | 12 | >1 (90% killing) | [5][8] |
| Positive & Negative | 8 x MIC | 24 | ≥3 | [8] |
Table 3: Bactericidal Activity of this compound against Other Respiratory Pathogens
| Pathogen | This compound Concentration (multiple of MIC) | Time Point (hours) | Mean Log10 CFU/mL Reduction | Reference(s) |
| Streptococcus pyogenes | Not specified | 4 | ≥3 | [1] |
| Moraxella catarrhalis | Not specified | 4 | ≥3 | [1] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Not specified | Not specified | Significant bactericidal activity | [2][6] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.
Caption: this compound's Mechanism of Action.
Experimental Protocol: Time-Kill Assay for this compound
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and methodologies reported in published studies.[9][10][11]
1. Materials
-
This compound analytical powder
-
Bacterial strains of interest (e.g., S. pneumoniae, H. influenzae)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB), Todd-Hewitt broth supplemented with yeast extract)
-
Appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C, with or without CO2 as required for the specific bacteria)
-
Shaking incubator (optional)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spiral plater or sterile spreaders
-
Colony counter
2. Preliminary Steps
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound: The MIC for each bacterial strain must be determined prior to the time-kill assay using a standardized method such as broth microdilution as per CLSI guidelines.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration that is at least 10-fold higher than the highest concentration to be tested. Filter-sterilize the stock solution.
3. Inoculum Preparation
-
From a fresh 18-24 hour culture on an appropriate agar plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube containing the appropriate broth medium.
-
Incubate the broth culture at 35-37°C until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL in the final test tubes.
4. Time-Kill Assay Procedure
-
Prepare a series of sterile tubes or flasks for each bacterial strain to be tested.
-
For each strain, include the following:
-
Growth Control: Broth with the bacterial inoculum but without this compound.
-
Test Concentrations: Broth with the bacterial inoculum and this compound at various multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).
-
-
The final volume in each tube should be consistent (e.g., 10 mL).
-
Incubate all tubes at 35-37°C, with shaking if appropriate for the organism.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates under appropriate conditions for 18-24 hours or until colonies are clearly visible.
-
Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.
5. Data Analysis and Interpretation
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Bactericidal Activity: Defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.
-
Bacteriostatic Activity: Defined as a <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining similar to or slightly below the initial count.
Caption: Time-Kill Assay Experimental Workflow.
Conclusion
Time-kill assays are an indispensable tool for characterizing the bactericidal properties of this compound. The data consistently demonstrate that this compound exhibits rapid and potent bactericidal activity against key respiratory pathogens.[1][8] The detailed protocol provided herein offers a standardized approach for researchers to reliably assess the in vitro efficacy of this compound, contributing to a deeper understanding of its pharmacokinetic/pharmacodynamic profile and its clinical utility in treating bacterial infections.
References
- 1. This compound versus community-acquired respiratory pathogens: time-kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting this compound for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
Cefditoren Pivoxil Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. It is administered as a prodrug, this compound pivoxil, which is hydrolyzed by esterases during absorption to its active form, this compound. This compound exhibits broad-spectrum bactericidal activity against Gram-positive and Gram-negative pathogens by inhibiting bacterial cell wall synthesis. These application notes provide a comprehensive overview of the administration of this compound pivoxil in various preclinical research protocols, including detailed methodologies for key experiments, summarized quantitative data, and visual diagrams of its mechanism of action and experimental workflows.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose of this compound Pivoxil (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Animal Model | Reference |
| Single Oral Dose | Not Specified | ~1.5 - 3 | Not Specified | Not Specified | Healthy Mice | [1] |
| Not Specified | ≥16 (fCmax/MIC) | Not Specified | ≥63 (fAUC24/MIC) | Not Specified | S. pneumoniae lung-infected mice | [1][2] |
fCmax/MIC: ratio of free peak plasma concentration to minimum inhibitory concentration. fAUC24/MIC: ratio of the area under the free plasma concentration-time curve over 24 hours to the minimum inhibitory concentration.
Table 2: Preclinical Safety and Toxicology of this compound Pivoxil
| Animal Model | Dosage | Observation | Reference |
| Rat | Up to 5100 mg/kg (oral) | No significant health effects; some diarrhea and soft stool observed. | |
| Dog | Up to 2000 mg/kg (oral) | No significant health effects; some diarrhea and soft stool observed. | |
| Rat | Up to 1000 mg/kg/day | No effects on fertility and reproduction. Not teratogenic. | |
| Rabbit | Up to 90 mg/kg/day | Maternal toxicity, fetal toxicity, and abortions at the highest dose. Not teratogenic. | |
| Rat | Up to 750 mg/kg/day | No adverse effects on postnatal development. |
Experimental Protocols
Murine Model of Pneumonia
This protocol is adapted from studies evaluating the efficacy of this compound pivoxil in a lung infection model.[1][2]
Objective: To assess the in vivo efficacy of this compound pivoxil against Streptococcus pneumoniae in a murine lung infection model.
Materials:
-
Specific pathogen-free mice (e.g., ICR strain), 4 weeks old.
-
Streptococcus pneumoniae strain (e.g., ATCC 49619).
-
This compound pivoxil.
-
Vehicle for drug administration (e.g., 0.5% methylcellulose solution).
-
Anesthetic (e.g., isoflurane).
-
Brain Heart Infusion (BHI) broth and agar.
-
Saline.
Procedure:
-
Bacterial Culture Preparation: Culture S. pneumoniae in BHI broth to the mid-logarithmic phase. Centrifuge the culture, wash the bacterial pellet with saline, and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Infection: Anesthetize the mice. Intranasally inoculate each mouse with 50 µL of the bacterial suspension.
-
Drug Administration: At 2 hours post-infection, orally administer this compound pivoxil at various doses. A control group should receive the vehicle only.
-
Sample Collection: At 24 hours post-treatment, euthanize the mice. Aseptically remove the lungs.
-
Bacterial Load Quantification: Homogenize the lung tissue in saline. Perform serial dilutions of the homogenate and plate on BHI agar. Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per lung.
-
Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of this compound pivoxil.
Murine Model of Skin and Soft Tissue Infection (SSTI)
This protocol is a composite based on established methods for creating murine skin infection models.[3][4]
Objective: To evaluate the efficacy of this compound pivoxil in a murine model of skin infection caused by Staphylococcus aureus.
Materials:
-
Mice (e.g., BALB/c or hairless Crl:SKH1-E).
-
Staphylococcus aureus strain (e.g., USA300).
-
This compound pivoxil.
-
Vehicle for drug administration.
-
Anesthetic.
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Saline.
-
Surgical scissors, forceps, and sutures or biopsy punch.
Procedure:
-
Bacterial Culture Preparation: Grow S. aureus in TSB to the mid-exponential phase. Prepare the inoculum by washing and resuspending the bacteria in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Induction of Skin Infection:
-
Subcutaneous Injection Model: Anesthetize the mice and shave a small area on the back. Inject a specific volume of the bacterial suspension subcutaneously.[3]
-
Wound Infection Model: Anesthetize and shave the mice. Create a full-thickness wound on the back using a biopsy punch. Apply a specific volume of the bacterial suspension directly onto the wound.[3]
-
-
Drug Administration: Begin oral administration of this compound pivoxil at a specified time post-infection and continue for a defined period (e.g., once or twice daily for several days).
-
Assessment of Infection:
-
Lesion Size: Measure the length and width of the skin lesion daily using calipers.
-
Bacterial Load: At the end of the experiment, euthanize the mice and excise the infected skin tissue. Homogenize the tissue, perform serial dilutions, and plate on TSA to determine the CFU per gram of tissue.[4]
-
-
Data Analysis: Compare lesion sizes and bacterial loads between the this compound pivoxil-treated groups and the vehicle-treated control group.
Rodent Model of Urinary Tract Infection (UTI)
This protocol is based on general methods for inducing pyelonephritis in rats and can be adapted to study the efficacy of this compound pivoxil.[5][6]
Objective: To assess the potential of this compound pivoxil in treating urinary tract infections in a rat model of pyelonephritis.
Materials:
-
Female Wistar rats.
-
Uropathogenic Escherichia coli (UPEC) strain.
-
This compound pivoxil.
-
Vehicle for drug administration.
-
Anesthetic.
-
Luria-Bertani (LB) broth and agar.
-
Catheter.
Procedure:
-
Bacterial Culture Preparation: Culture UPEC in LB broth overnight. Prepare the inoculum by centrifuging, washing, and resuspending the bacteria in saline to a high concentration.
-
Induction of Pyelonephritis: Anesthetize the rats. Introduce a catheter through the urethra into the bladder and instill the bacterial suspension. This method can lead to ascending infection of the kidneys.
-
Drug Administration: After a set period to allow for the establishment of infection (e.g., 72 hours), begin oral administration of this compound pivoxil.[5]
-
Evaluation of Efficacy: At the end of the treatment period, euthanize the rats. Aseptically remove the kidneys and bladder.
-
Bacterial Quantification: Homogenize the tissues separately, perform serial dilutions, and plate on LB agar to determine the bacterial load in each organ.
-
Data Analysis: Compare the bacterial counts in the kidneys and bladder of treated animals with those of a control group that received only the vehicle.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Efficacy Study
Caption: General experimental workflow.
References
- 1. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Could Pyelonephritic Scarring Be Prevented by Anti-Inflammatory Treatment? An Experimental Model of Acute Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat pyelonephritis model suitable for primary or secondary screening [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting variability in cefditoren MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in cefditoren Minimum Inhibitory Concentration (MIC) assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
Q1: What are the standard methods for determining the MIC of this compound?
A1: The two primary methods endorsed by organizations like the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents, including this compound, are broth microdilution and agar dilution.[1][2][3] Both methods are considered gold standards for accuracy when performed correctly.[4]
Q2: We are observing significant batch-to-batch variability in our this compound MIC results. What are the likely causes?
A2: Batch-to-batch variability in MIC assays can stem from several factors:
-
Antibiotic Potency: Ensure the potency of each new lot of this compound powder is accounted for when preparing stock solutions.[5]
-
Media Preparation: Inconsistencies in media preparation, such as pH, cation concentration, or the addition of supplements like blood, can significantly impact results.[6]
-
Inoculum Density: Variation in the final inoculum concentration is a common source of error.[5][6]
-
Incubation Conditions: Fluctuations in incubation time, temperature, or atmospheric conditions (e.g., CO2 levels) can affect bacterial growth and, consequently, MIC values.[4][7]
Broth Microdilution
Q3: Our MIC values from broth microdilution are consistently higher/lower than expected for our quality control (QC) strains. What should we check?
A3: If your QC strain results are out of the acceptable range, consider the following:
-
QC Strain Viability and Purity: Ensure your QC strains are from a reputable source (e.g., ATCC) and have been subcultured appropriately. Contamination or loss of viability can lead to erroneous results.
-
Inoculum Standardization: The bacterial suspension must be standardized to a 0.5 McFarland turbidity standard to achieve the correct final inoculum density (approximately 5 x 10^5 CFU/mL).[6][7]
-
Antibiotic Preparation: Double-check calculations for the this compound stock solution and serial dilutions. Errors in this step are a frequent cause of skewed results.[5]
-
Plate Reading: Ensure consistent lighting and a standardized method for reading the plates to determine the well with the lowest concentration showing no visible growth.[4]
Q4: There is trailing growth (reduced but not absent turbidity) across multiple wells in our broth microdilution assay. How should we interpret this?
Agar Dilution
Q5: In our agar dilution assay, we see pinpoint colonies or a thin haze of growth within the inhibition zone. How should this be interpreted?
A5: For agar dilution, the MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth on the agar surface. A very faint haze or a few tiny colonies should be disregarded. Significant growth is generally defined as more than one or two colonies.
Q6: The edges of our inhibition zones in an E-test are fuzzy, making it difficult to read the MIC. What could be the cause?
A6: Fuzzy or indistinct inhibition zones with the E-test method can be due to:
-
Incorrect Inoculum Density: An inoculum that is too light or too heavy can affect the clarity of the zone edge.
-
Improper Agar Depth: The depth of the agar in the petri dish should be uniform.
-
Moisture on Agar Surface: Excess moisture can cause the antibiotic to diffuse unevenly. Ensure plates are adequately dried before inoculation.
Quantitative Data Summary
Table 1: this compound Quality Control (QC) MIC Ranges
| Quality Control Strain | ATCC Number | CLSI-Recommended MIC Range (µg/mL) |
| Streptococcus pneumoniae | 49619 | 0.016 - 0.06[8] |
| Haemophilus influenzae | 49247 | 0.06 - 0.25[8] |
| Escherichia coli | 25922 | 0.12 - 1[8] |
| Staphylococcus aureus | 29213 | 0.25 - 1[8] |
Table 2: this compound MIC90 Values for Various Clinical Isolates
| Organism | Penicillin Susceptibility | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Susceptible | 0.03[7][9] |
| Intermediate | 0.5[7][10] | |
| Resistant | 1.0[7][10] | |
| Haemophilus influenzae | Not Applicable | 0.03[11][12] |
| Moraxella catarrhalis | Not Applicable | 0.06 - 0.5[12][13] |
| Methicillin-Susceptible S. aureus (MSSA) | Not Applicable | ≤1[11][13] |
| Escherichia coli | Not Applicable | 8[11] |
| Proteus mirabilis | Not Applicable | 0.5[11] |
Experimental Protocols
Broth Microdilution MIC Assay
-
This compound Stock Solution Preparation:
-
Weigh a sufficient amount of this compound reference standard powder, accounting for its potency.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[5] For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2-5% lysed horse blood.[7]
-
-
Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[5]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[4]
-
-
Result Interpretation:
-
Following incubation, determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
-
Agar Dilution MIC Assay
-
This compound-Containing Agar Preparation:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.
-
Melt Mueller-Hinton Agar and cool it to 45-50°C in a water bath.
-
Add 2 mL of each antibiotic stock solution to 18 mL of molten agar, mix gently to avoid bubbles, and pour into sterile petri dishes.[14] Allow the plates to solidify. For fastidious organisms, supplement the agar with 5% sheep blood before adding the antibiotic.[7]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[7]
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension. The final inoculum should be approximately 10^4 CFU per spot.[7]
-
Include a control plate with no antibiotic to ensure bacterial growth.
-
-
Incubation:
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours.[7]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[2]
-
Visualizations
Caption: Troubleshooting workflow for out-of-spec MIC results.
Caption: Standard workflow for broth microdilution MIC assay.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. journals.asm.org [journals.asm.org]
- 8. Validation of this compound MIC quality control ranges by a multi-laboratory study (2001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Update on the clinical utility and optimal use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed [koreamed.org]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Cefditoren Dosage for In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cefditoren dosage for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation cephalosporin antibiotic. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] this compound is stable in the presence of a variety of β-lactamases, which are enzymes that can degrade many penicillin-based antibiotics.[2]
Q2: What is the active form of this compound pivoxil?
A2: this compound is administered orally as the prodrug this compound pivoxil. This form enhances oral bioavailability.[1][3] After absorption from the gastrointestinal tract, esterases hydrolyze this compound pivoxil into its active form, this compound.[1][4]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound efficacy?
A3: this compound's antibacterial effect is time-dependent. The most critical PK/PD parameter for predicting its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1] For Streptococcus pneumoniae in a murine lung infection model, the free drug area under the concentration-time curve over 24 hours divided by the MIC (fAUC24/MIC) and the maximum free drug concentration divided by the MIC (fCmax/MIC) have also been shown to correlate well with bactericidal efficacy.[5][6][7]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy Despite Dosing Based on MIC
Possible Cause: Inadequate free drug concentration at the site of infection.
Troubleshooting Steps:
-
Verify PK/PD Targets: For S. pneumoniae, aim for an fAUC24/MIC of ≥ 63 or an fCmax/MIC of ≥ 16 to achieve a 2 log10 reduction in bacterial load in a murine lung infection model.[5][6][7] If targeting %fT>MIC, a value of 40-50% is generally considered necessary for cephalosporin efficacy.
-
Assess Protein Binding: this compound is highly protein-bound (approximately 88%).[3] Ensure that your dose calculations are based on free drug concentrations, as only the unbound fraction is microbiologically active.
-
Evaluate Drug Formulation and Administration: this compound pivoxil absorption is enhanced when taken with food.[1] For preclinical oral dosing in mice, ensure proper formulation to maximize absorption. A commonly used vehicle is a suspension in 0.5% or 0.6% methylcellulose with 0.1% or 0.2% Tween 80 in water. The drug should be administered via oral gavage.
-
Consider the Infection Model: The required drug exposure can vary between different infection models (e.g., pneumonia vs. sepsis vs. thigh infection) due to differences in drug penetration to the target tissue.
Issue 2: High Variability in Efficacy Readouts Between Animals
Possible Cause: Inconsistent infection establishment or variability in the host immune response.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Prepare the bacterial inoculum from a fresh culture in the logarithmic growth phase to ensure consistent virulence. Standardize the inoculum concentration (CFU/mL) and volume administered to each animal.
-
Refine Infection Procedure: For pneumonia models, ensure consistent intranasal or intratracheal delivery of the bacterial suspension. For sepsis models, the route of administration (intraperitoneal vs. intravenous) and the use of adjuvants like mucin can significantly impact the infection kinetics.
-
Animal Health and Acclimatization: Ensure all animals are healthy, of a similar age and weight, and have been properly acclimatized to the facility to minimize stress-induced variations in immune response.
-
Control for Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle) as these can influence animal physiology and immune function.
Issue 3: Unexpected Animal Mortality
Possible Cause: Overwhelming infection (sepsis) or non-specific toxicity.
Troubleshooting Steps:
-
Titrate the Bacterial Inoculum: Perform a dose-ranging study with the bacterial strain to determine the inoculum that causes a sublethal infection, allowing for the evaluation of antibiotic efficacy over a defined period.
-
Monitor for Signs of Sepsis: Closely monitor animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia). Early intervention with supportive care (e.g., fluid administration) may be necessary in some models.
-
Evaluate Vehicle and Formulation Toxicity: Administer the vehicle alone to a control group to rule out any toxicity associated with the formulation components.
-
Consider Timing of Treatment Initiation: The timing of the first antibiotic dose post-infection is critical. Initiating treatment too late may result in an uncontrollable infection.
Data Presentation
Table 1: this compound PK/PD Parameters for S. pneumoniae in a Murine Lung Infection Model [5][6][7]
| PK/PD Parameter | Target for 2 log10 kill |
| fAUC24/MIC | ≥ 63 |
| fCmax/MIC | ≥ 16 |
Table 2: Recommended this compound Pivoxil Dosing in Murine Infection Models (Literature-derived)
| Infection Model | Pathogen | Dosing Regimen (mg/kg) | Frequency | Reference |
| Sepsis | Penicillin-Resistant S. pneumoniae | 50 - 100 | Every 8 hours | [8] |
| Lung Infection | S. pneumoniae | 10 - 80 | Twice daily | [5][6] |
Experimental Protocols
Protocol 1: Murine Pneumonia Model with Streptococcus pneumoniae
-
Bacterial Culture: Culture S. pneumoniae (e.g., ATCC 49619) on blood agar plates overnight at 37°C with 5% CO2. Inoculate a single colony into Todd-Hewitt broth supplemented with 0.5% yeast extract and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Anesthetize mice (e.g., with isoflurane) and intranasally instill 50 µL of the bacterial suspension (25 µL per nostril).
-
This compound Pivoxil Formulation: Prepare a suspension of this compound pivoxil in a vehicle such as 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Dosing: Administer the this compound pivoxil suspension orally via gavage at the desired dosage and frequency, starting at a specified time post-infection (e.g., 2 hours).
-
Efficacy Evaluation: At 24 or 48 hours post-infection, euthanize the mice, aseptically remove the lungs, and homogenize in sterile PBS. Perform serial dilutions of the lung homogenates and plate on blood agar to determine the bacterial load (CFU/lung).
Protocol 2: Murine Sepsis Model with Methicillin-Resistant Staphylococcus aureus (MRSA)
-
Bacterial Culture: Grow MRSA (e.g., USA300) in Tryptic Soy Broth (TSB) overnight at 37°C with shaking. Subculture into fresh TSB and grow to mid-log phase.
-
Inoculum Preparation: Wash the bacterial cells with sterile saline and resuspend to the desired concentration. For an intraperitoneal (IP) infection model, the inoculum can be mixed with an adjuvant like 5% porcine mucin to enhance virulence.
-
Infection: Inject the bacterial suspension (e.g., 0.2 mL) intraperitoneally into the mice.
-
This compound Pivoxil Formulation and Dosing: Prepare and administer the this compound pivoxil suspension as described in Protocol 1.
-
Efficacy Evaluation: Monitor the survival of the mice over a period of 7 days. Alternatively, at a predetermined time point (e.g., 24 hours), blood can be collected for bacterial load determination (CFU/mL), or peritoneal lavage can be performed to quantify the bacteria in the peritoneal cavity.
Mandatory Visualizations
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
Caption: this compound's mechanism of action signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Pneumococcal pneumonia [mdpi.com]
- 5. imquestbio.com [imquestbio.com]
- 6. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 7. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
Addressing challenges in quantifying cefditoren in plasma samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the accurate quantification of cefditoren in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound in plasma?
A1: The most common methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting very low concentrations.[1]
Q2: How stable is this compound in plasma samples?
A2: this compound demonstrates good stability in plasma, with no significant degradation observed during sample processing (e.g., in an autosampler) and for at least 30 days when stored frozen.[2][3] However, like many beta-lactam antibiotics, this compound is susceptible to degradation under certain conditions. It is particularly sensitive to alkaline and oxidative environments.[4][5][6] For long-term storage, freezing samples at -80°C is recommended to ensure stability.[7]
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: For HPLC-UV methods, hydrochlorothiazide has been successfully used as an internal standard.[2][3] For LC-MS/MS, a stable isotope-labeled version of this compound is the ideal choice to compensate for matrix effects and variations in instrument response. If a stable isotope-labeled IS is unavailable, a structurally similar compound with comparable chromatographic behavior and extraction recovery should be carefully selected and validated.[8]
Q4: What is the "matrix effect" and how can it affect my results?
A4: The matrix effect is the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the biological matrix (e.g., phospholipids, salts, proteins in plasma).[9][10] This phenomenon is a significant challenge in LC-MS/MS analysis and can lead to inaccurate and imprecise results.[11][12] It is crucial to evaluate and minimize the matrix effect during method development.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound in plasma.
Issue 1: Low Analyte Recovery
Symptom: The signal intensity for this compound is consistently lower than expected across quality controls and unknown samples.
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) to plasma is used. A 2:1 or 3:1 ratio is common.[13] Optimize the vortexing time and centrifugation speed/duration to ensure complete protein removal. |
| Inefficient Solid-Phase Extraction (SPE) | Verify that the SPE cartridge has been properly conditioned and equilibrated. Ensure the pH of the sample and wash solutions are optimized for this compound retention and elution. Test different elution solvents and volumes. |
| Analyte Degradation | Process samples promptly on ice or at 4°C to minimize enzymatic or chemical degradation.[6] Ensure the pH of all solutions is maintained within a stable range for this compound (acidic to neutral).[14] |
| Poor Solubility | After extraction and evaporation, ensure the residue is fully reconstituted in the mobile phase. Use a reconstitution solvent with sufficient organic content to dissolve this compound. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom: Chromatographic peaks for this compound are not symmetrical, leading to inaccurate integration and quantification.
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. Ensure the concentration of the prepared sample is within the linear range of the method. |
| Incompatible Injection Solvent | The solvent used to reconstitute the sample should be as close in composition to the initial mobile phase as possible ("weak solvent") to prevent peak distortion. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column. If performance degrades, flush the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Adjust the mobile phase pH. This compound is a weak acid; modifying the pH can improve peak shape by ensuring it is in a single ionic state.[14] Add a small amount of an ion-pairing agent if necessary. |
Issue 3: High Signal Variability or Inconsistent Results (LC-MS/MS)
Symptom: Significant variation in analyte response for samples of the same concentration, often indicative of matrix effects.
| Potential Cause | Troubleshooting Step |
| Ion Suppression/Enhancement | Improve sample cleanup by switching from protein precipitation to a more selective method like SPE.[15] Modify the chromatographic method to separate this compound from co-eluting matrix components.[10] |
| Lack of Appropriate Internal Standard | Use a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for matrix-induced signal variability.[10] |
| Source Contamination | Clean the mass spectrometer's ion source regularly, as buildup from plasma samples can lead to inconsistent ionization. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps (pipetting, vortexing, evaporation) for all samples, including calibrators and QCs. |
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) and HPLC-UV Analysis
This protocol is based on a validated method for this compound quantification in human plasma.[2][3]
1. Sample Preparation (SPE):
- Condition a Waters Oasis SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 0.5 mL of plasma, add the internal standard (hydrochlorothiazide).
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Dry the cartridge under vacuum for 1 minute.
- Elute this compound and the IS with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
- Column: Waters Symmetry C18 (or equivalent)
- Mobile Phase: Isocratic mixture of 0.03% trifluoroacetic acid buffer and acetonitrile (81:19, v/v).[2]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 305 nm[3]
- Injection Volume: 50 µL
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV methods for this compound in human plasma.[2][3]
Table 1: Method Validation Parameters
| Parameter | Reported Value |
| Linearity Range | 50 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Between-Batch Precision (%RSD) | 0.5% - 3.7% |
| Within-Batch Precision (%RSD) | 0.5% - 2.5% |
| Between-Batch Accuracy | 96.9% - 103.8% |
| Within-Batch Accuracy | 97.5% - 102.3% |
Table 2: Extraction Recovery
| Analyte | Concentration | Mean Recovery (%) |
| This compound | N/A | 87.8 ± 1.3 |
| Hydrochlorothiazide (IS) | 80 µg/mL | 98.3 ± 0.5 |
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for this compound quantification in plasma.
Troubleshooting Decision Tree for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
Illustration of Matrix Effect in LC-MS/MS
Caption: How matrix components can alter analyte signal.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Quantification of the cephalosporin antibiotic this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Development and validation of the stability-indicating LC–UV method for the determination of this compound pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing the Oral Bioavailability of Cefditoren Pivoxil
Welcome to the technical support center for the formulation of cefditoren pivoxil. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound pivoxil?
A1: this compound pivoxil is a prodrug of the cephalosporin antibiotic this compound.[1][2] While it exhibits improved oral absorption compared to this compound, its oral bioavailability is limited due to its low aqueous solubility.[2][3] Crystalline this compound pivoxil, in particular, has low water solubility, which can lead to poor or irregular absorption.[2][4] Additionally, the drug is known for its strong bitter taste, which can be a significant challenge for patient compliance, especially in pediatric formulations.[2][5] Another consideration is the stability of the amorphous form, which, although more soluble, can be prone to crystallization.[2]
Q2: What are the main formulation strategies to enhance the oral bioavailability of this compound pivoxil?
A2: Several strategies have been successfully employed to overcome the low solubility and enhance the oral bioavailability of this compound pivoxil. These include:
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) and poloxamer 188 can improve the dissolution rate of this compound pivoxil.[3]
-
Amorphous Formulations: Converting the crystalline form of the drug to a more soluble amorphous form is a common approach.[2][6] However, stabilization of the amorphous form is crucial to prevent recrystallization.[2]
-
Gastro-retentive Systems: Formulations such as superporous gastro-retentive hydrogel tablets can prolong the gastric residence time, allowing for increased absorption.[7]
-
Lipid-Based Formulations: While not extensively documented specifically for this compound pivoxil, lipid-based systems like liposomes and self-nanoemulsifying drug delivery systems (SNEDDS) are a well-established method for improving the bioavailability of poorly soluble drugs.[8][9][10][11]
-
Use of Excipients: Incorporating specific excipients like lecithin in non-emulsified solid formulations has been shown to enhance oral bioavailability.[1] Water-soluble polymers such as hydroxypropylcellulose can also improve wettability and dissolution.[12]
Q3: How does the co-administration of food affect the bioavailability of this compound pivoxil?
A3: The oral absorption of this compound pivoxil is known to be influenced by food. Its bioavailability increases when taken with a meal, particularly a high-fat meal, as compared to a fasted state.[3] This is an important consideration for designing bioequivalence studies and for patient counseling.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound Pivoxil from a Solid Dosage Form
| Possible Cause | Troubleshooting Step |
| The crystalline form of this compound pivoxil is being used, which has inherently low solubility. | Consider converting the crystalline drug to its amorphous form. This can be achieved through techniques like spray drying or co-precipitation with a water-soluble polymer.[2][6] |
| Inadequate wetting of the drug particles within the formulation. | Incorporate a wetting agent or a hydrophilic polymer like hydroxypropylcellulose into the formulation to improve the wettability and dispersibility of the drug.[12] |
| The formulation does not effectively maintain the supersaturated state of the amorphous drug. | Formulate a solid dispersion using hydrophilic carriers such as PVP or poloxamers. These polymers can help to inhibit the recrystallization of the amorphous drug and enhance its dissolution.[3] |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Irregular absorption due to the drug's low solubility. | Develop a formulation that provides more consistent drug release, such as a gastro-retentive floating matrix tablet, to prolong contact time with the absorption window in the upper gastrointestinal tract.[3][7] |
| Influence of food on drug absorption. | For clinical and preclinical studies, standardize the feeding conditions (fasted vs. fed state) to minimize variability.[3] For formulation development, aim for a system that minimizes the food effect. |
| Premature de-esterification of the prodrug in the gastrointestinal tract. | Formulations with lecithin have been suggested to prevent premature de-esterification of prodrug esters.[2] |
Issue 3: Instability of Amorphous this compound Pivoxil in the Formulation
| Possible Cause | Troubleshooting Step |
| Recrystallization of the amorphous drug during storage, especially under high humidity. | Incorporate stabilizing excipients into the formulation. Water-soluble polymers used in solid dispersions can act as stabilizers.[3] Applying an aqueous dispersion coating to the solid dosage form can also protect the amorphous drug from moisture and prevent crystallization.[2] |
| Molecular mobility of the amorphous drug leading to crystallization. | The use of an aqueous dispersion coating can reduce molecular mobility and enhance the stability of the amorphous form.[2] |
Data Presentation
Table 1: Comparison of Different Formulation Strategies for this compound Pivoxil
| Formulation Strategy | Key Excipients | In Vitro Performance | In Vivo Performance | Reference |
| Gastro-retentive Hydrogel Tablets | Carbopol, Sodium Carboxymethyl Cellulose | Controlled release of 94.5% over 24 hours. | Showed better bioavailability, AUC, and half-life compared to a conventional dosage form.[7] | [7] |
| Solid Dispersion (in Gastro-retentive Floating Matrix Tablets) | Polyvinylpyrrolidone (PVP), Poloxamer 188 | Enhanced dissolution rate compared to the pure drug. | Designed to prolong gastric residence time for improved bioavailability. | [3] |
| Non-emulsified Formulation | Lecithin | - | Greatly enhances oral bioavailability.[1] | [1] |
| Extended-Release Oral Suspension | HPMC, Xanthan Gum | Sustained release over 12 hours. | Designed to improve bioavailability and patient compliance.[13] | [13] |
| Liposomes | Soya lecithin, Cholesterol | Entrapment efficiency of 72.33% and drug release of 92.5% at 36 hours. | Showed promising pharmacokinetic parameters.[8] | [8] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Pivoxil Formulations
This protocol is a general guideline and may need to be adapted based on the specific formulation being tested.
-
Apparatus: USP Dissolution Apparatus I (Basket) or II (Paddle). For floating systems like gastro-retentive tablets, Apparatus I may be more suitable.
-
Dissolution Medium: 900 mL of 0.1 N HCl to simulate gastric fluid.[3] Other media such as phosphate buffers at different pH values can also be used depending on the study's objective.
-
Temperature: Maintain the medium at 37 ± 0.5°C.[3]
-
Agitation Speed: 75 rpm.[3] This may be adjusted based on the dosage form.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes for immediate-release formulations, and extended time points for modified-release formulations).[3] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound pivoxil using a validated analytical method, such as HPLC with UV detection.[13][14]
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
This protocol provides a general framework for assessing the in vivo performance of a this compound pivoxil formulation in mice.
-
Animal Model: Use healthy mice of a specific strain, age, and weight.[15][16]
-
Dosing: Administer the this compound pivoxil formulation orally at a specific dose. A control group receiving a suspension of the pure drug should be included for comparison.
-
Blood Sampling: Collect blood samples from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Quantify the concentration of this compound (the active metabolite) in the plasma samples using a validated bioanalytical method, such as HPLC or LC-MS/MS.[17][18]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using appropriate software.
Visualizations
Caption: A general workflow for developing and evaluating enhanced bioavailability formulations.
Caption: Relationship between this compound pivoxil's properties and formulation strategies.
References
- 1. data.epo.org [data.epo.org]
- 2. US20080069879A1 - Stable solid dosage form containing amorphous this compound pivoxil and process for preparation thereof - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EP2595631A2 - Pharmaceutical compositions of this compound pivoxil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2005162696A - this compound pivoxil pharmaceutical preparation excellent in dissolution property - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of Self-Nanoemulsifying Drug Delivery System of Cephalexin: Physiochemical Characterization and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of the cephalosporin antibiotic this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and Characterization of Hydrolytic Degradation Products of this compound Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cefditoren vs. Ceftriaxone: A Comparative Analysis of In Vitro Activity Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of cefditoren and ceftriaxone against Escherichia coli (E. coli), a clinically significant Gram-negative bacterium. The information presented is collated from various studies to assist researchers and drug development professionals in evaluating these third-generation cephalosporins.
Summary of In Vitro Activity
This compound and ceftriaxone both demonstrate potent in vitro activity against E. coli. However, their efficacy can be influenced by the presence of resistance mechanisms, particularly the production of extended-spectrum β-lactamases (ESBLs).
Table 1: this compound MIC Distribution against E. coli
| Study Isolate Group | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| All Isolates | 330 | 0.25 | 0.5 |
| Ampicillin Non-susceptible | 104 | 0.25 | 1 |
| Amoxicillin-clavulanate Non-susceptible | 21 | 0.5 | 128 |
| Ciprofloxacin Non-susceptible | 16 | 0.5 | 128 |
| Cotrimoxazole Non-susceptible | 78 | 0.25 | 4 |
| Nosocomial Urinary Isolates | 99 | 1 | 128 |
Data sourced from multiple studies, highlighting this compound's activity against E. coli with varying resistance profiles. A study on nosocomial urinary E. coli strains showed this compound's MIC50 and MIC90 values to be 1 mg/L and 128 mg/L, respectively[1].
Table 2: Ceftriaxone MIC Distribution against E. coli
| Study Isolate Group | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| ESBL-producing organisms | - | - | 64 |
| E. coli ATCC 25922 | - | 8 | - |
| Resistance mutants of E. coli ATCC 25922 | - | 32 | - |
| Various clinical isolates | - | 16 - >32 | - |
Data compiled from several sources. The median MIC of ceftriaxone among ESBL-producing organisms was reported to be 64 μg/ml[2]. Another study found the MIC of ceftriaxone against E. coli ATCC 25922 to be 8 µg/ml, which increased to 32 µg/ml in resistant mutants[3].
It is important to note that this compound has demonstrated good in vitro activity against E. coli isolates that are non-susceptible to other antibiotics like ampicillin, amoxicillin-clavulanate, ciprofloxacin, and cotrimoxazole[4]. However, all 12 strains producing ESBLs or AmpC enzymes in one study were resistant to this compound[4]. Similarly, for ceftriaxone, isolates with MICs ≥2 µg/mL are often screened for ESBL production, and a cutoff of 8 μg/ml has been suggested as a strong predictor of ESBL production[2].
Experimental Protocols
The determination of in vitro susceptibility of E. coli to this compound and ceftriaxone is primarily conducted using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing
1. Agar Dilution Method:
This method was utilized to test the susceptibility of E. coli to this compound. The protocol, following CLSI guidelines, involves the following steps:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test organism (E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The agar plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at a specified temperature and duration.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Quality Control: A quality control strain, such as E. coli ATCC 25922, is included in each run to ensure the accuracy of the results[4].
2. Broth Microdilution Method:
This method is also a standard procedure for determining MIC values.
-
Preparation of Microtiter Plates: A series of wells in a microtiter plate are filled with broth containing serial dilutions of the antibiotic.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under controlled conditions.
-
MIC Determination: The MIC is identified as the lowest concentration of the antibiotic that prevents visible bacterial growth. This method was used for antimicrobial susceptibility testing in a study evaluating ceftriaxone resistance in E. coli bloodstream infections[5].
3. Disk Diffusion Method:
While not providing an exact MIC value, this method is commonly used to determine the susceptibility of an organism to an antibiotic.
-
Agar Plate Preparation: An agar plate is uniformly inoculated with the test organism.
-
Disk Application: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated.
-
Zone of Inhibition Measurement: The diameter of the zone around the disk where bacterial growth is inhibited is measured. This zone size correlates with the susceptibility of the organism to the antibiotic[6][7].
Logical Workflow for In Vitro Comparison
The following diagram illustrates the general workflow for comparing the in vitro activity of this compound and ceftriaxone against E. coli.
Caption: Workflow for comparing in vitro activity.
Signaling Pathways and Mechanisms of Action
Both this compound and ceftriaxone are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death. Resistance in E. coli to third-generation cephalosporins is often mediated by the production of β-lactamase enzymes, such as ESBLs, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.
Caption: Mechanism of action and resistance.
References
- 1. medicaljournal.gazi.edu.tr [medicaljournal.gazi.edu.tr]
- 2. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Comparative efficacy with other antimicrobials and risk factors for resistance in clinical isolates causing UTIs in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full Text: In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone [omjournal.org]
Cefditoren's Binding Affinity to Penicillin-Binding Proteins: A Comparative Analysis Across Key Bacterial Pathogens
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cefditoren's Performance Against Bacterial Penicillin-Binding Proteins (PBPs) with Supporting Experimental Data.
This compound, a third-generation oral cephalosporin, exerts its bactericidal effect by targeting and acylating penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. The integrity of the bacterial cell wall is consequently compromised, leading to cell lysis and death. The efficacy of this compound against a range of Gram-positive and Gram-negative bacteria is largely dictated by its binding affinity to the specific PBPs of each bacterial species. This guide provides a comparative analysis of this compound's binding to PBPs from Streptococcus pneumoniae, Haemophilus influenzae, methicillin-susceptible Staphylococcus aureus (MSSA), and Moraxella catarrhalis, supported by quantitative data and detailed experimental methodologies.
Quantitative Analysis of this compound-PBP Binding
The binding affinity of this compound to various PBPs has been quantified using methods such as microscale thermophoresis and competition assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters in assessing this affinity. A lower Kd or IC50 value indicates a stronger binding affinity.
| Bacterial Species | PBP Target | Binding Affinity (Kd/IC50) (µM) | Method | Reference |
| Streptococcus pneumoniae | PBP1A | 0.005 ± 0.004 (Kd) | Microscale Thermophoresis | [1] |
| PBP2X | 9.70 ± 8.24 (Kd) | Microscale Thermophoresis | [1] | |
| Haemophilus influenzae | PBP1A | High Affinity | Biotin-Ampicillin Competition Assay | [1] |
| PBP3A/B | 0.060 ± 0.002 (IC50) | Biotin-Ampicillin Competition Assay | [1] | |
| Staphylococcus aureus (MSSA) | PBP1, PBP2, PBP3 | Data not available | - | |
| Moraxella catarrhalis | PBP1, PBP2 | Data not available | - |
Experimental Protocols
Microscale Thermophoresis (MST) for Kd Determination
Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in molecular size, charge, or hydration shell, such as during a ligand-binding event.
Protocol Outline:
-
Protein Preparation: The target PBP (e.g., PBP1A from S. pneumoniae) is purified and fluorescently labeled.
-
Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Incubation: The labeled PBP is mixed with each concentration of this compound and incubated to reach binding equilibrium.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled PBP is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).[2][3][4]
Biotin-Ampicillin PBP Competition Assay for IC50 Determination
This is a competitive binding assay used to determine the concentration of an unlabeled antibiotic (this compound) required to inhibit 50% of the binding of a labeled probe (biotin-ampicillin) to the PBPs.
Protocol Outline:
-
Membrane Preparation: Bacterial membranes containing the target PBPs are isolated from the cultured bacteria (e.g., H. influenzae).
-
Competition Reaction: The bacterial membranes are incubated with varying concentrations of this compound.
-
Probe Binding: A fixed, saturating concentration of biotin-ampicillin (BIO-AMP) is added to the mixture. BIO-AMP binds to the PBPs that are not already occupied by this compound.
-
SDS-PAGE and Western Blotting: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Detection: The biotin-labeled PBPs are detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to the PBPs is quantified. The IC50 value is determined by plotting the percentage of inhibition of BIO-AMP binding against the concentration of this compound.[5][6]
Visualizing this compound's Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflow of a PBP competition assay.
Caption: this compound inhibits the transpeptidation step of peptidoglycan synthesis by binding to PBPs.
Caption: Workflow of the biotin-ampicillin competition assay to determine PBP binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [app.jove.com]
- 4. youtube.com [youtube.com]
- 5. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of biotinylated beta-lactams and chemiluminescence for study and purification of penicillin-binding proteins in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefditoren's Evolving Role in Combating ESBL-Producing Bacteria: A Comparative Analysis
For Immediate Release
In an era defined by the escalating threat of antimicrobial resistance, the in vitro activity of cephalosporins against Extended-Spectrum β-Lactamase (ESBL)-producing bacteria is a critical area of investigation for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of cefditoren's spectrum of activity against these challenging pathogens, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a third-generation oral cephalosporin, demonstrates variable but notable in vitro activity against ESBL-producing Enterobacterales. While some studies indicate resistance, particularly in strains with high β-lactamase production, others suggest potential efficacy, warranting further investigation into its clinical utility. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of this compound and comparator antibiotics against key ESBL-producing pathogens, outlines the standardized experimental protocols for susceptibility testing, and visually represents the mechanism of ESBL-mediated resistance.
Comparative In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other relevant antibiotics against common ESBL-producing bacteria. The MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: MIC50/MIC90 (mg/L) of this compound against various Enterobacterales Isolates
| Organism | Number of Isolates | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) |
| Escherichia coli | 330 | 0.25 | 0.5 |
| Proteus mirabilis | 142 | 0.125 | 0.25 |
| Klebsiella spp. | 91 | 0.125 | 0.25 |
Data sourced from a multicenter survey of uropathogens.[1]
Table 2: Comparative MIC50/MIC90 (mg/L) of this compound and Other Oral Antibiotics against Ciprofloxacin-Susceptible and -Resistant E. coli
| Antibiotic | Ciprofloxacin-Susceptible E. coli MIC50/MIC90 (mg/L) | Ciprofloxacin-Resistant E. coli MIC50/MIC90 (mg/L) |
| This compound | 0.5 / 32 | 128 / 128 |
| Cefixime | 1 / >128 | >128 / >128 |
| Cefuroxime | 8 / >128 | >128 / >128 |
| Amoxicillin-Clavulanate | 8 / 32 | 32 / 64 |
| Trimethoprim-Sulfamethoxazole | >32 / >32 | >32 / >32 |
Note: A study on nosocomial urinary E. coli strains found that all isolates resistant to cefixime and this compound possessed ESBL activity.
It is important to note that studies have shown that ESBL-producing strains can exhibit high MICs to this compound, with some reporting resistance in all tested ESBL-producer strains (MIC range 16–128 mg/L).[1] However, this compound has demonstrated potent activity against many Gram-positive and Gram-negative species and stability against many common β-lactamases.[2]
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is conducted following standardized laboratory methods. The key experimental protocols cited in the supporting literature are detailed below.
Antimicrobial Susceptibility Testing: Agar Dilution Method
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at known concentrations. A series of twofold dilutions are then made to achieve the final desired concentration range for testing.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Agar Plate Preparation: A specific volume of each antimicrobial dilution is incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A growth control plate containing no antibiotic is also prepared.
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Phenotypic Confirmation of ESBL Production: Double-Disk Synergy Test
This method is used to phenotypically confirm the presence of ESBLs.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the agar dilution method.
-
Inoculation: The bacterial suspension is uniformly streaked onto a Mueller-Hinton agar plate.
-
Disk Placement: A disk containing a third-generation cephalosporin (e.g., ceftazidime, 30 µg) and a disk containing the same cephalosporin in combination with a β-lactamase inhibitor (e.g., ceftazidime/clavulanic acid, 30/10 µg) are placed on the agar surface at a specified distance apart (typically 20-30 mm center to center).
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Interpretation: An increase of ≥5 mm in the zone of inhibition for the combination disk compared to the cephalosporin disk alone is considered a positive result for ESBL production. This "phantom zone" or enhancement of the zone of inhibition indicates that the β-lactamase inhibitor has effectively neutralized the ESBL, restoring the activity of the cephalosporin.
Visualizing the Molecular Landscape
To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow for ESBL detection and the signaling pathway of β-lactam resistance.
Caption: Experimental Workflow for MIC Determination and ESBL Confirmation.
Caption: Mechanism of ESBL-mediated resistance to this compound.
Conclusion
The in vitro data for this compound against ESBL-producing bacteria present a complex picture. While high MICs are observed in many ESBL-producing strains, its potent activity against other common pathogens and stability against some β-lactamases suggest a potential, albeit nuanced, role in the antimicrobial armamentarium. The decision to utilize this compound should be guided by local susceptibility data and a thorough understanding of the specific resistance mechanisms at play. Further clinical studies are imperative to fully elucidate the therapeutic efficacy of this compound in infections caused by ESBL-producing organisms.
References
Independent Validation of Published Cefditoren Susceptibility Breakpoints: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published cefditoren susceptibility data, focusing on the independent validation of proposed breakpoints for key respiratory pathogens. Given the absence of formally established and universally recognized clinical breakpoints from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document summarizes the available evidence based on in vitro studies and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Executive Summary
This compound, an oral third-generation cephalosporin, demonstrates potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes. However, a critical point for researchers and clinicians is the lack of official CLSI or EUCAST clinical breakpoints. Interpretive criteria are largely "provisional" or "tentative" and are derived from PK/PD modeling, which correlates drug exposure with the minimal inhibitory concentration (MIC) to predict clinical efficacy. This guide presents a compilation of these proposed breakpoints and the supporting data from independent studies to aid in the interpretation of this compound susceptibility.
Data Presentation: this compound and Comparator Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and other commonly used oral antimicrobial agents against key bacterial pathogens responsible for community-acquired respiratory tract infections. This data has been aggregated from multiple independent in vitro studies.
Table 1: this compound and Comparator MICs for Streptococcus pneumoniae
| Antimicrobial Agent | Penicillin-Susceptible (MIC µg/mL) | Penicillin-Intermediate (MIC µg/mL) | Penicillin-Resistant (MIC µg/mL) |
| MIC₅₀ | MIC₉₀ | MIC₅₀ | |
| This compound | ≤0.016 - 0.03 | 0.03 - 0.06 | 0.12 - 0.25 |
| Amoxicillin/Clavulanate | ≤0.015 - 0.03 | 0.03 - 0.06 | 0.5 - 1 |
| Cefuroxime | 0.06 - 0.12 | 0.12 - 0.25 | 0.5 - 1 |
| Cefixime | 0.12 - 0.25 | 0.25 - 0.5 | 1 - 2 |
| Levofloxacin | 0.5 - 1 | 1 | 1 |
Table 2: this compound and Comparator MICs for Haemophilus influenzae
| Antimicrobial Agent | β-lactamase Negative (MIC µg/mL) | β-lactamase Positive (MIC µg/mL) | | :--- | :---: | :---: | :---: | :---: | | | MIC₅₀ | MIC₉₀ | MIC₅₀ | MIC₉₀ | | This compound | ≤0.015 - 0.03 | ≤0.015 - 0.03 | ≤0.015 - 0.03 | 0.03 | | Amoxicillin/Clavulanate | 0.12 - 0.25 | 0.25 - 0.5 | 0.25 - 0.5 | 0.5 - 1 | | Cefuroxime | 0.25 - 0.5 | 0.5 - 1 | 0.5 - 1 | 1 - 2 | | Cefixime | ≤0.015 - 0.03 | ≤0.015 - 0.03 | ≤0.015 - 0.03 | 0.03 | | Azithromycin | 1 - 2 | 2 | 1 - 2 | 2 |
Table 3: this compound and Comparator MICs for Moraxella catarrhalis
| Antimicrobial Agent | β-lactamase Negative & Positive (MIC µg/mL) | | :--- | :---: | :---: | | | MIC₅₀ | MIC₉₀ | | This compound | 0.03 - 0.06 | 0.06 - 0.5 | | Amoxicillin/Clavulanate | 0.06 - 0.12 | 0.12 - 0.25 | | Cefuroxime | 0.5 - 1 | 1 - 2 | | Cefixime | 0.06 - 0.12 | 0.12 - 0.25 | | Trimethoprim/Sulfamethoxazole | ≤0.5/9.5 | 1/19 |
Table 4: this compound and Comparator MICs for Streptococcus pyogenes
| Antimicrobial Agent | MIC (µg/mL) | | :--- | :---: | :---: | | | MIC₅₀ | MIC₉₀ | | This compound | ≤0.015 | ≤0.015 - 0.03 | | Penicillin | ≤0.015 | ≤0.015 | | Amoxicillin | ≤0.015 | ≤0.015 | | Erythromycin | 0.06 | >8 |
Proposed this compound Susceptibility Breakpoints
In the absence of official CLSI or EUCAST breakpoints, several studies have proposed tentative MIC breakpoints based on PK/PD parameters, which aim to predict the likelihood of achieving therapeutic success. The most commonly cited PK/PD index for cephalosporins is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).
Table 5: Proposed this compound MIC Breakpoints (µg/mL) for Respiratory Pathogens
| Organism | Susceptible | Intermediate | Resistant | Basis |
| Streptococcus pneumoniae | ≤0.25[1] | 0.5 | ≥1.0[1] | PK/PD and in vitro activity[1] |
| ≤1.0 | - | >1.0 | Based on potential clinical response in penicillin-resistant strains[1] | |
| Haemophilus influenzae | ≤0.5 or ≤1.0[1] | - | >1.0 | Provisional, with a note of poor correlation with disk diffusion[1] |
| Moraxella catarrhalis | ≤1.0 or ≤2.0[2] | - | >2.0 | Proposed based on pharmacokinetic data[2] |
It is crucial to note that these are not universally accepted breakpoints and should be interpreted with caution. The selection of a specific breakpoint can be influenced by the dosing regimen and the desired probability of target attainment. For instance, a susceptible MIC breakpoint of ≤1.0 µg/mL for S. pneumoniae has been suggested if clinical data demonstrates efficacy against penicillin-resistant strains[1].
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for antimicrobial susceptibility testing. The key experimental protocols are outlined below.
Minimal Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents is primarily determined using broth microdilution or agar dilution methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution:
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final standardized inoculum concentration.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for fastidious organisms like S. pneumoniae and H. influenzae).
-
Inoculation and Incubation: Microtiter plates containing the diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-24 hours in ambient air or in a CO₂-enriched atmosphere for capnophilic organisms.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
-
Agar Dilution:
-
Plate Preparation: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar (with appropriate supplements for fastidious organisms). The agar is then poured into petri dishes and allowed to solidify.
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.
-
Quality Control
To ensure the accuracy and reproducibility of susceptibility testing results, reference strains with known MIC values are included in each test run. For this compound, the following ATCC® (American Type Culture Collection) strains and their acceptable quality control (QC) MIC ranges have been proposed and validated in multi-laboratory studies:
-
Streptococcus pneumoniae ATCC® 49619: 0.015 - 0.06 µg/mL
-
Haemophilus influenzae ATCC® 49247: 0.06 - 0.25 µg/mL
-
Staphylococcus aureus ATCC® 29213: 0.25 - 1 µg/mL
-
Escherichia coli ATCC® 25922: 0.12 - 0.5 µg/mL
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for this compound susceptibility testing and breakpoint proposal.
Caption: Logical relationship for deriving PK/PD-based this compound breakpoints.
Conclusion
The independent validation of this compound susceptibility breakpoints is a nuanced topic due to the absence of official benchmarks from CLSI and EUCAST. The available evidence strongly supports the potent in vitro activity of this compound against key respiratory pathogens. The interpretation of this compound susceptibility currently relies on proposed breakpoints derived from robust pharmacokinetic/pharmacodynamic analyses. These PK/PD-based breakpoints, in conjunction with the extensive MIC distribution data from numerous studies, provide a valuable framework for researchers and drug development professionals. Clinical studies have shown a good correlation between these proposed breakpoints and bacteriological and clinical efficacy, particularly in the treatment of community-acquired respiratory tract infections[3][4]. However, the lack of standardized, universally accepted breakpoints underscores the need for continued research and potential submission of data to regulatory bodies for the establishment of official interpretive criteria. Until then, a thorough understanding of the PK/PD principles and the data presented in this guide is essential for the appropriate evaluation and potential application of this compound.
References
- 1. Susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to this compound, and provisional interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and in vitro susceptibility test development for this compound against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting this compound for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: A Researcher's Guide to Cefditoren Disposal
Essential procedures for the safe and compliant disposal of the antibiotic Cefditoren are critical for laboratory safety and environmental protection. Improper handling of pharmaceutical waste, particularly antibiotics like this compound, can contribute to environmental contamination and the development of antibiotic-resistant bacteria[1][2]. This guide provides researchers, scientists, and drug development professionals with immediate, operational, and step-by-step instructions for the proper disposal of this compound, ensuring adherence to safety and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing[3][4]. Ensure adequate ventilation in the work area and have an accessible safety shower and eye wash station[3]. In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[3].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[3].
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention[3].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention[3].
Step-by-Step Disposal Protocol for this compound Waste
The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations[3]. Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and, for controlled substances, the Drug Enforcement Administration (DEA)[5][6].
Step 1: Waste Identification and Segregation
Properly categorize the this compound waste. This includes:
-
Unused or Expired this compound: Pure, unadulterated this compound.
-
Contaminated Materials: Items such as personal protective equipment (gloves, lab coats), bench paper, and labware (e.g., vials, pipettes, culture plates) that have come into contact with this compound.
-
Empty Containers: Original packaging of this compound.
Step 2: Containment and Labeling
-
Solid Waste: Collect all solid this compound waste, including contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, do not pour it down the drain[7]. Collect it in a designated, sealed, and labeled hazardous waste container.
-
Empty Containers: Before disposing of empty containers, ensure they are managed according to hazardous waste regulations. For a container to be considered "empty," specific criteria must be met, which can include ensuring all contents have been removed by normal means. The container should then be managed as solid waste, though some disposal facilities may have special requirements[7]. It is best practice to obliterate or remove all labels from the container to protect proprietary information.
Step 3: On-Site Neutralization (When Applicable and Permissible)
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste. These professionals are equipped to handle and transport pharmaceutical waste in compliance with all regulations. Most pharmaceutical waste is ultimately incinerated at a licensed medical incineration site[6].
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Caption: this compound Disposal Decision Workflow
Environmental Impact and Regulatory Compliance
Improper disposal of antibiotics like this compound, such as flushing them down the toilet or discarding them in the regular trash, can lead to their release into the environment[8]. This contributes to the contamination of water and soil, and fosters the development of antibiotic-resistant microorganisms, which is a significant public health threat[1][2]. Adherence to the disposal procedures outlined above is not only a matter of regulatory compliance but also a critical component of responsible scientific practice and environmental stewardship. Always consult your institution's specific waste management policies and local regulations to ensure full compliance[3].
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. michigan.gov [michigan.gov]
- 8. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
